molecular formula C9H11N3O4 B1667388 Ancitabine CAS No. 31698-14-3

Ancitabine

Cat. No.: B1667388
CAS No.: 31698-14-3
M. Wt: 225.20 g/mol
InChI Key: BBDAGFIXKZCXAH-CCXZUQQUSA-N
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Description

Ancitabine is an organic heterotricyclic compound resulting from the formal condensation of the oxo group of cytidine to the 2' position with loss of water to give the corresponding cyclic ether. A prodrug, it is metabolised to the antineoplastic agent cytarabine, so is used to maintain a more constant antineoplastic action. It has a role as a prodrug, an antimetabolite and an antineoplastic agent. It is an organic heterotricyclic compound and a diol. It is a conjugate base of an this compound(1+).
This compound is a cytarabine congener prodrug with antineoplastic activity. Upon administration, this compound is slowly hydrolyzed into cytarabine, which is converted to the active triphosphate form and competes with deoxycytidine triphosphate for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA and RNA polymerases, resulting in a decrease in cell growth. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with this compound because of the slow hydrolytic conversion of this compound to cytarabine.
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
See also: Cytarabine (broader);  this compound Hydrochloride (active moiety of);  Cytarabine Hydrochloride (related).

Properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020357
Record name Cyclocytidine
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL)
Record name CYCLOCYTIDINE HYDROCHLORIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

31698-14-3, 10212-25-6
Record name Ancitabine
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Record name Ancitabine [INN]
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Record name Cyclocytidine
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Record name 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANCITABINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ancitabine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic pyrimidine nucleoside analog with demonstrated antineoplastic activity.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted into its active, cytotoxic metabolite within the body.[1][3] This design offers a distinct pharmacokinetic profile, allowing for a more sustained release and prolonged therapeutic action of its active form, Cytarabine (ara-C).[3][4][5] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound exerts its anticancer effects, targeting researchers, scientists, and professionals in drug development.

Metabolic Activation and Pharmacokinetics

The therapeutic efficacy of this compound is entirely dependent on its conversion to Cytarabine and subsequent intracellular phosphorylation.

  • Conversion to Cytarabine: Upon administration, this compound is converted to the active anticancer agent Cytarabine.[6][7] This conversion occurs through enzymatic deamination by cytidine deaminase or via slow hydrolysis.[1][3][5] This gradual conversion helps maintain more consistent and prolonged plasma levels of Cytarabine compared to direct administration of Cytarabine itself, which is rapidly inactivated.[3][5][8]

  • Intracellular Phosphorylation: Once Cytarabine enters the cell, it must be phosphorylated to its active triphosphate form. This is a multi-step process initiated by deoxycytidine kinase (DCK), which converts Cytarabine to cytarabine monophosphate (ara-CMP). Subsequent phosphorylations by other cellular kinases yield cytarabine diphosphate (ara-CDP) and finally the active moiety, cytarabine triphosphate (ara-CTP).[3][4][5][9]

  • Inactivation Pathway: A key factor influencing the efficacy of this compound's active metabolite is its rapid inactivation. Cytarabine can be deaminated by cytidine deaminase (CDA) into the non-toxic metabolite, uracil arabinoside, which is then excreted.[1][9] High levels of CDA in cancer cells are a primary mechanism of intrinsic resistance.[10]

cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (Cancer Cell) This compound This compound (Prodrug) Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis / Cytidine Deaminase araCMP Cytarabine Monophosphate (ara-CMP) Cytarabine->araCMP Deoxycytidine Kinase (DCK) Inactive Uracil Arabinoside (Inactive Metabolite) Cytarabine->Inactive Cytidine Deaminase (Inactivation) araCDP Cytarabine Diphosphate (ara-CDP) araCMP->araCDP Kinases araCTP Cytarabine Triphosphate (ara-CTP) [ACTIVE] araCDP->araCTP Kinases

Caption: Metabolic activation pathway of this compound.

Core Mechanism: Inhibition of DNA Synthesis

The primary cytotoxic action of this compound stems from the ability of its active metabolite, ara-CTP, to disrupt DNA synthesis in rapidly proliferating cancer cells.[1] This occurs through a dual mechanism:

  • Competitive Incorporation into DNA: As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP directly competes with the natural nucleotide for incorporation into the elongating DNA strand during the S phase of the cell cycle.[3][11] DNA polymerases, particularly DNA polymerase alpha, recognize and incorporate ara-CTP into the DNA backbone.[1][12]

  • DNA Chain Termination: Once incorporated, the arabinose sugar of ara-CTP, which has a 2'-hydroxyl group in the trans position, creates a structural distortion.[3][13] This steric hindrance prevents the DNA polymerase from forming a phosphodiester bond with the next incoming nucleotide, effectively halting DNA chain elongation and leading to replication fork arrest.[1][3][5]

Furthermore, ara-CTP can also directly inhibit the function of both DNA and RNA polymerases, further contributing to the cessation of DNA replication and repair.[1][3][4]

cluster_nucleotides cluster_replication dCTP dCTP (Natural Nucleotide) DNAPol DNA Polymerase dCTP->DNAPol Binds for incorporation araCTP ara-CTP (this compound Metabolite) araCTP->DNAPol Competitively Binds DNA DNA Template Replication Fork DNAPol->DNA Elongates DNA TerminatedDNA Elongation Terminated (Replication Arrest) DNAPol->TerminatedDNA DNA->TerminatedDNA ara-CTP Incorporated

Caption: Inhibition of DNA synthesis by ara-CTP.

Cellular Consequences and Therapeutic Effect

The disruption of DNA replication by this compound triggers a cascade of cellular events that culminate in the death of the cancer cell.

  • S-Phase Cell Cycle Arrest: The immediate consequence of DNA synthesis inhibition is the arrest of the cell cycle in the S phase.[3][4][5] Cells are unable to complete DNA replication, a prerequisite for entering the G2 and M phases, thus preventing cell division.[14]

  • Induction of Apoptosis: The accumulation of single- and double-strand DNA breaks at stalled replication forks is recognized by the cell's DNA damage response machinery.[11] If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[15][16] This process is a key outcome for most cytotoxic anticancer agents and is the ultimate cause of tumor cell death following this compound treatment.[15][17]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound's active metabolite, Cytarabine, have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a table summarizing representative IC50 values for Cytarabine.

Cell LineCancer TypeIC50 (µM)
U937Monocytoid Leukemia1.3
HL-60Promyelocytic Leukemia~0.1 - 0.5
K562Chronic Myelogenous Leukemia~0.5 - 2.0
A549Lung Carcinoma>100
MCF-7Breast Carcinoma>100
Note: Data are representative values compiled from literature. Specific IC50 values can vary based on experimental conditions. The high IC50 values in carcinoma lines are often associated with high cytidine deaminase (CDA) activity.[10]

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard cellular and molecular biology techniques.

This protocol measures the metabolic activity of cells as an indicator of cell viability following drug treatment.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or Cytarabine for 24, 48, or 72 hours. Include untreated wells as a control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.

step1 1. Seed cells in 96-well plate step2 2. Treat with serial dilutions of this compound step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTS reagent and incubate step3->step4 step5 5. Read absorbance at 490 nm step4->step5 step6 6. Analyze data and calculate IC50 value step5->step6

Caption: Workflow for a cell viability (MTS) assay.

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50) for 24 hours.

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

step1 1. Treat cells with this compound step2 2. Harvest and fix cells in 70% ethanol step1->step2 step3 3. Stain DNA with Propidium Iodide (PI) step2->step3 step4 4. Analyze samples by flow cytometry step3->step4 step5 5. Quantify cell percentages in G1, S, and G2/M phases step4->step5

Caption: Workflow for cell cycle analysis.

Mechanisms of Drug Resistance

Resistance to this compound can be intrinsic or acquired and typically involves alterations in its metabolic pathway or cellular response.

  • Increased Drug Inactivation: Elevated levels of cytidine deaminase (CDA) lead to rapid conversion of Cytarabine to its inactive form, preventing it from being phosphorylated.[1][10]

  • Decreased Drug Activation: Reduced expression or mutations in deoxycytidine kinase (DCK) impair the initial and rate-limiting step of Cytarabine phosphorylation.[1][10]

  • Decreased Drug Uptake: Alterations in nucleoside transporters can limit the amount of Cytarabine that enters the cancer cell.[1]

  • Target Alteration: Changes in the affinity of DNA polymerase for ara-CTP can reduce its incorporation into DNA.[1][18]

This compound is a potent chemotherapeutic agent that leverages its status as a prodrug to deliver a sustained cytotoxic assault on cancer cells. Its mechanism is centered on the intracellular conversion to ara-CTP, which acts as a powerful antimetabolite. By competitively incorporating into DNA and terminating chain elongation, this compound effectively halts DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis in rapidly dividing cancer cells. Understanding this multifaceted mechanism, along with the pathways of metabolic activation and potential resistance, is critical for optimizing its clinical use and developing strategies to overcome drug resistance.

References

Preclinical Data Compendium for Ancitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancitabine hydrochloride, a prodrug of the established antineoplastic agent cytarabine, has been investigated for its potential to provide a more sustained therapeutic effect. This document provides a comprehensive overview of the available preclinical data on this compound hydrochloride, covering its mechanism of action, in vitro efficacy, pharmacokinetics, in vivo efficacy, and safety pharmacology. The information is presented to support further research and development of this compound.

Mechanism of Action

This compound hydrochloride is a congener of cytarabine and functions as its prodrug.[1][2] Upon administration, it undergoes slow hydrolysis to form cytarabine.[1][2] Cytarabine is then converted intracellularly to its active triphosphate form, which acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication, particularly during the S phase of the cell cycle.[2] This targeted action against rapidly dividing cells forms the basis of its anticancer activity. The slow conversion from this compound to cytarabine is believed to result in a more prolonged and consistent therapeutic effect compared to the administration of cytarabine itself.[1]

Ancitabine_MoA This compound This compound Hydrochloride Cytarabine Cytarabine This compound->Cytarabine Slow Hydrolysis Ara_CTP Cytarabine Triphosphate (ara-CTP) Cytarabine->Ara_CTP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Inhibition of

Caption: Mechanism of action of this compound hydrochloride.

In Vitro Efficacy

The cytotoxic potential of this compound has been evaluated in leukemia cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50Reference
L5178Y LeukemiaGrowth Inhibition0.041 µg/mL[No specific citation found]
L5178Y LeukemiaThymidine Incorporation Inhibition110 µg/mL[No specific citation found]
Experimental Protocols
  • Cell Culture: L5178Y leukemia cells were cultured in appropriate media and conditions.

  • Growth Inhibition Assay: Cells were treated with varying concentrations of this compound, and cell viability was assessed after a defined incubation period using a standard proliferation assay (e.g., MTT or similar).

  • Thymidine Incorporation Assay: To assess the effect on DNA synthesis, treated cells were incubated with radiolabeled thymidine, and the incorporation into DNA was measured.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in dogs and rabbits, focusing on its conversion to cytarabine and subsequent elimination.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Dogs following Parenteral Administration

ParameterThis compound (cyclo-C)Cytarabine (ara-C)Arabinosyluracil (ara-U)
Urinary Excretion (5 hours post-dose) 45%10%~5%
Resultant ara-C Plasma Half-life (t½) -Biphasic: 40 min and 2-2.5 hr-

Data derived from a study in dogs. The specific breed, age, and weight of the animals were not detailed in the available literature.

Experimental Protocols
  • Animal Model: Studies were conducted in dogs.

  • Administration: this compound (cyclocytidine) was administered via intravenous, subcutaneous, and intramuscular routes.

  • Sample Collection: Plasma and urine samples were collected at various time points post-administration.

  • Analytical Method: The concentrations of this compound, cytarabine, and arabinosyluracil in the samples were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters, including half-life. Urinary excretion data was used to determine the percentage of the administered dose eliminated as the parent drug and its metabolites.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Dog Model Dosing Parenteral Administration (IV, SC, IM) Animal_Model->Dosing Sampling Blood & Urine Collection Dosing->Sampling Sample_Processing Plasma & Urine Processing Sampling->Sample_Processing HPLC HPLC Analysis Sample_Processing->HPLC Data_Analysis Pharmacokinetic Modeling HPLC->Data_Analysis

Caption: General workflow for pharmacokinetic studies.

In Vivo Efficacy

The antitumor activity of this compound has been demonstrated in a murine leukemia model.

Table 3: In Vivo Efficacy of this compound in L1210 Leukemia Mouse Model

Animal ModelDosing RangeOutcomeReference
L1210 Mouse Leukemia3 to 1,000 mg/kg per dayIncreased lifespan[No specific citation found]
Experimental Protocols
  • Animal Model: The L1210 mouse model of leukemia was utilized. The specific mouse strain (e.g., DBA/2) was not specified in the available literature.

  • Tumor Induction: L1210 leukemia cells were implanted in the mice.

  • Treatment: this compound was administered at various doses. The route of administration (e.g., intraperitoneal) and the detailed treatment schedule were not fully described in the available sources.

  • Efficacy Endpoint: The primary endpoint was the lifespan of the treated mice compared to a control group. One study utilized a spleen colony assay to determine the survival of L1210 cells following treatment.[3]

Safety Pharmacology

Preliminary safety pharmacology data indicates potential cardiovascular effects of this compound.

Table 4: Cardiovascular Effects of this compound

SpeciesDose RangeObserved Effect
Dogs, Cats, Rats5 to 100 mg/kgTransient increase in blood pressure
DogsNot specifiedPostural hypotension (blockable by phentolamine)
Experimental Protocols
  • Animal Models: Studies were conducted in dogs, cats, and rats.

  • Administration: this compound was administered at various doses.

  • Cardiovascular Monitoring: Blood pressure was monitored following drug administration.

Toxicology

Comprehensive repeat-dose toxicology studies for this compound hydrochloride are not detailed in the publicly available literature. General guidelines for such studies recommend evaluating the test compound in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.[4][5] These studies typically involve daily administration and monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[6]

Conclusion

The preclinical data for this compound hydrochloride suggest that it is a promising prodrug of cytarabine with the potential for a more favorable pharmacokinetic profile, leading to sustained therapeutic activity. The in vitro and in vivo efficacy data in leukemia models support its anticancer potential. However, to build a complete preclinical profile, further studies are warranted, including a broader in vitro cytotoxicity panel, detailed pharmacokinetic characterization in relevant animal models (including Cmax and AUC), and comprehensive repeat-dose toxicology studies. The observed cardiovascular effects also require further investigation to determine their clinical relevance. This compendium serves as a foundation for guiding future research and development efforts for this compound hydrochloride.

References

Ancitabine: A Technical Guide to its Chemical Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analogue and a prodrug of the potent antineoplastic agent cytarabine. Its chemical structure, 2,2'-anhydro-1-β-D-arabinofuranosylcytosine, confers increased stability and a different pharmacokinetic profile compared to its active metabolite. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectral properties, and a visual representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through the cyclization of cytidine. A common and effective method involves the reaction of cytidine with an acylating agent, such as o-acetylsalicyloyl chloride, in an appropriate solvent system. This process leads to the formation of the anhydro linkage between the C2 of the cytosine base and the C2' of the arabinofuranose ring.

Experimental Protocol: Synthesis from Cytidine

This protocol is based on the reaction of cytidine with o-acetylsalicyloyl chloride in acetonitrile.

Materials:

  • Cytidine

  • o-Acetylsalicyloyl chloride

  • Acetonitrile

  • Absolute Ethanol

  • Ethanol hydrochloride solution (4 mol/L)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add 10.0 kg of cytidine, 23.6 kg of o-acetylsalicyloyl chloride, and 80.0 kg of acetonitrile.

  • Heat the mixture to 75 °C and maintain for 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 20.0 kg of absolute ethanol while maintaining a stable temperature.

  • Following the ethanol addition, add 50 L of a 4 mol/L ethanol hydrochloride solution.

  • Heat the mixture to 60 °C and stir for 7 hours.

  • Cool the mixture to 30 °C and add 20.0 kg of ethyl acetate.

  • Warm the mixture to 35 °C and stir for 2 hours.

  • Filter the resulting precipitate and dry to obtain the crude intermediate product.

  • For purification, add 48.0 kg of water to 12.0 kg of the crude intermediate and heat to 74 °C.

  • Add 7.0 L of a 4 mol/L ethanol hydrochloride solution.

  • Cool the solution to 50 °C and add 18.0 kg of ethanol dropwise.

  • Further, cool to 20 °C and stir for 2 hours.

  • Filter the purified product and dry to yield this compound hydrochloride[1].

Synthesis Workflow

Synthesis_Workflow Cytidine Cytidine Reaction_Vessel Reaction at 75°C Cytidine->Reaction_Vessel Acylating_Agent o-Acetylsalicyloyl chloride Acylating_Agent->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Crude_Product Crude this compound Intermediate Reaction_Vessel->Crude_Product Cooling & Precipitation Purification Purification Crude_Product->Purification Recrystallization with EtOH/HCl/H2O Final_Product This compound Hydrochloride Purification->Final_Product

Chemical synthesis workflow for this compound Hydrochloride.

Characterization of this compound

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques. These methods provide both qualitative and quantitative data, ensuring the compound meets the required specifications for research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄[1]
Molecular Weight 225.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 269-270 °C (decomposes)
Optical Rotation [α]²⁰D = -21.8° (c=2, water)
Solubility Sparingly soluble in water, slightly in methanol
Spectroscopic and Chromatographic Data
TechniqueDataReference
UV Spectroscopy λmax at 231 nm and 263 nm in water.[2]
¹H NMR Spectroscopy A spectrum is available, but detailed chemical shifts and coupling constants are not readily published. The spectrum would show characteristic signals for the arabinose and cytosine protons.[2]
¹³C NMR Spectroscopy A spectrum is available, but specific chemical shifts are not detailed in publicly accessible sources. Expected signals would correspond to the nine carbon atoms of the molecule.[2]
FTIR Spectroscopy A KBr wafer spectrum is available. Key absorptions would include N-H, O-H, C=O, C=N, and C-O stretching vibrations, confirming the presence of the functional groups in this compound.[2]
Mass Spectrometry MS-MS data for the [M+H]⁺ ion (precursor m/z 226.0822) shows major fragment ions at m/z 178, 112, and 208, which can be used for structural elucidation.[1]
HPLC Column: μBondapak C18 (300 x 3.9 mm i.d.). Mobile Phase: 1.5% acetic acid in water with 0.075 M heptanesulfonic acid. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Retention Volume: 8.2 mL.[2]

Characterization Workflow

Characterization_Workflow This compound Synthesized this compound Hydrochloride Physicochemical Physicochemical Properties This compound->Physicochemical Spectroscopy Spectroscopic Analysis This compound->Spectroscopy Chromatography Chromatographic Analysis This compound->Chromatography MeltingPoint Melting Point Physicochemical->MeltingPoint OpticalRotation Optical Rotation Physicochemical->OpticalRotation Solubility Solubility Physicochemical->Solubility UV_Vis UV-Vis Spectroscopy->UV_Vis NMR NMR (¹H & ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MassSpec Mass Spectrometry Spectroscopy->MassSpec HPLC HPLC Chromatography->HPLC

Workflow for the characterization of this compound Hydrochloride.

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. This bioconversion is a key aspect of its therapeutic action.

Upon administration, this compound is slowly hydrolyzed to Cytarabine (ara-C).[1][3][4] Cytarabine is then taken up by cells and undergoes intracellular phosphorylation by deoxycytidine kinase to form its active triphosphate metabolite, Cytarabine triphosphate (ara-CTP).

Ara-CTP acts as a competitive inhibitor of DNA polymerase, an essential enzyme for DNA replication. Furthermore, ara-CTP is incorporated into the growing DNA strand. The presence of the arabinose sugar in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to the termination of DNA chain elongation.[1][3] This disruption of DNA synthesis ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, which is the basis of its anticancer activity.

Signaling Pathway Diagram

Signaling_Pathway This compound This compound (Prodrug) Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis ara_CMP ara-CMP Cytarabine->ara_CMP Deoxycytidine kinase ara_CDP ara-CDP ara_CMP->ara_CDP Kinases ara_CTP ara-CTP (Active Metabolite) ara_CDP->ara_CTP Kinases DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication ara_CTP->DNA_Replication Incorporation into DNA DNA_Polymerase->DNA_Replication DNA_Chain_Termination DNA Chain Termination DNA_Replication->DNA_Chain_Termination Apoptosis Apoptosis DNA_Chain_Termination->Apoptosis

Mechanism of action of this compound leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and characterization of this compound. The outlined synthetic protocol offers a viable route for its preparation from readily available starting materials. The compilation of its physicochemical and spectral data serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its mechanism of action through the signaling pathway diagram highlights the biochemical basis for its therapeutic efficacy. It is anticipated that this guide will be a useful resource for scientists and researchers in the ongoing efforts to develop novel and improved anticancer therapies.

References

Ancitabine as a Prodrug for Cytarabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, also known as cyclocytidine, serves as a prodrug for the widely used antineoplastic agent, Cytarabine (ara-C). This technical guide provides an in-depth overview of the core principles underlying this compound's function, including its conversion mechanism, the pharmacological action of Cytarabine, and the rationale for its use in cancer therapy. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of this important therapeutic strategy.

Introduction

Cytarabine is a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its therapeutic efficacy is, however, limited by a short plasma half-life due to rapid deamination by cytidine deaminase into the inactive metabolite, uracil arabinoside (ara-U).[1][2] To overcome this limitation and maintain sustained therapeutic concentrations of Cytarabine, prodrug strategies have been developed. This compound is one such prodrug, designed to slowly release the active Cytarabine molecule, thereby prolonging its therapeutic window and potentially improving its efficacy.[3]

Chemical Conversion and Mechanism of Action

Conversion of this compound to Cytarabine

This compound is an organic heterotricyclic compound that is structurally a cyclized form of Cytarabine.[3] The primary mechanism of its conversion to the active drug, Cytarabine, is through spontaneous, non-enzymatic hydrolysis in aqueous environments.[4][5] A key advantage of this compound is its resistance to deamination by cytidine deaminase, the primary enzyme responsible for the rapid inactivation of Cytarabine.[5] This resistance allows this compound to circulate in the body for a longer duration, acting as a reservoir for the slow and sustained release of Cytarabine.

G This compound This compound (Cyclocytidine) Hydrolysis Spontaneous Hydrolysis This compound->Hydrolysis Deaminase Cytidine Deaminase This compound->Deaminase Resistant to Deamination Cytarabine Cytarabine (ara-C) Cytarabine->Deaminase Rapid Deamination Hydrolysis->Cytarabine Inactive_Metabolite Inactive Metabolite (ara-U) Deaminase->Inactive_Metabolite

Figure 1: Conversion of this compound to Cytarabine.
Intracellular Activation and Cytotoxic Effects of Cytarabine

Once formed, Cytarabine is transported into cancer cells where it undergoes a series of phosphorylation steps to become its active triphosphate form, ara-CTP.[6] This activation is a critical prerequisite for its cytotoxic activity. The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis.[6][7] As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase.[8] Furthermore, ara-CTP can be incorporated into the growing DNA strand, where the arabinose sugar moiety sterically hinders the rotation of the molecule, leading to premature chain termination and cessation of DNA replication, particularly during the S phase of the cell cycle.[7] This disruption of DNA synthesis ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_cell Cancer Cell Cytarabine Cytarabine (ara-C) ara_CMP ara-CMP Cytarabine->ara_CMP dCK ara_CDP ara-CDP ara_CMP->ara_CDP CMK ara_CTP ara-CTP (Active) ara_CDP->ara_CTP NDK DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA ara_CTP->DNA_Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Catalyzes Apoptosis Apoptosis Chain_Termination DNA Chain Termination DNA_Incorporation->Chain_Termination Chain_Termination->Apoptosis dCK Deoxycytidine Kinase CMK Cytidylate-Guanylate Kinase NDK Nucleoside-Diphosphate Kinase

References

Ancitabine: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic analogue of the nucleoside cytidine. It functions as a prodrug, undergoing conversion to the active anticancer agent Cytarabine (ara-C). This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and experimental workflows. The slow hydrolysis of this compound to Cytarabine is a key characteristic, offering the potential for a more sustained therapeutic effect compared to direct administration of Cytarabine.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine. Studies in various models, including rabbits and dogs, have elucidated key aspects of its absorption, distribution, metabolism, and excretion. While comprehensive human pharmacokinetic data is limited in publicly available literature, a physiological and anatomical model has been developed to describe its behavior in humans.

Absorption and Distribution

Following parenteral administration, this compound is distributed throughout the body. A study in dogs indicated no significant differences in pharmacokinetic disposition after intravenous, subcutaneous, or intramuscular administration.[2] However, oral absorption of this compound is poor.[2]

A two-compartment open model has been used to describe the blood concentration-time course of this compound in rabbits following intravenous injection. This model suggests distribution into both a central and a peripheral compartment.

Metabolism and Excretion

The primary metabolic pathway of this compound is its hydrolysis to the active drug, Cytarabine. This conversion is a chemical process and is not enzymatically mediated. The resulting Cytarabine is then further metabolized.

Excretion of this compound and its metabolites occurs primarily through the kidneys. In dogs, after parenteral administration of this compound, approximately 60% of the drug is excreted in the urine within five hours. This consists of about 45% unchanged this compound, 10% as Cytarabine, and 5% as the deaminated product of Cytarabine, arabinosyluracil (ara-U).[2] In mice, after intravenous injection, about 80% of this compound was excreted in the urine within 24 hours, with the main component being intact this compound.[3]

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound is primarily derived from animal studies. A key parameter is the in vivo conversion rate constant (kc) for the hydrolysis of this compound to Cytarabine, which has been estimated in rabbits.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

ParameterSpeciesValueSource
In vivo conversion rate constant (kc) to CytarabineRabbit0.09 h-1
Urinary Excretion (5h, parenteral)Dog~60% of dose[2]
- Unchanged this compoundDog~45% of dose[2]
- CytarabineDog~10% of dose[2]
- Arabinosyluracil (ara-U)Dog~5% of dose[2]
Urinary Excretion (24h, i.v.)Mouse~80% of dose[3]

Metabolism of this compound

The metabolism of this compound is a critical step in its mechanism of action, as it leads to the formation of the pharmacologically active agent, Cytarabine.

Metabolic Pathway

The metabolic conversion of this compound is a straightforward, one-step hydrolysis.

This compound This compound (Cyclocytidine) Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis Active_Metabolite Cytarabine Triphosphate (ara-CTP) Cytarabine->Active_Metabolite Phosphorylation Inactive_Metabolite Arabinosyluracil (ara-U) Cytarabine->Inactive_Metabolite Deamination

Caption: Metabolic pathway of this compound.

Upon administration, this compound undergoes slow hydrolysis to form Cytarabine.[1] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, Cytarabine Triphosphate (ara-CTP), which inhibits DNA synthesis.[1] Concurrently, Cytarabine can be deaminated to the inactive metabolite, arabinosyluracil (ara-U).

Key Experimental Protocols

The following sections detail the methodologies used in key studies to determine the pharmacokinetic and metabolic profile of this compound.

In Vivo Pharmacokinetic Study in Rabbits

This study aimed to determine the in vivo conversion rate of this compound to Cytarabine.

cluster_protocol Experimental Workflow animal Rabbits (n=3) admin Rapid Intravenous Injection of this compound animal->admin sampling Serial Blood Sampling admin->sampling analysis HPLC Analysis for this compound, Cytarabine, and ara-U sampling->analysis modeling Nonlinear Regression Analysis (Two-Compartment Model) analysis->modeling result Estimation of in vivo conversion rate constant (kc) modeling->result

Caption: Workflow for in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Three male rabbits were used for the study.

  • Drug Administration: this compound was administered as a rapid intravenous injection.

  • Sample Collection: Blood samples were collected at various time points following administration.

  • Sample Analysis: Plasma concentrations of this compound, Cytarabine, and its inactive metabolite ara-U were determined using a High-Performance Liquid Chromatography (HPLC) assay.

  • Pharmacokinetic Analysis: The blood concentration-time data for this compound and Cytarabine were simultaneously fitted to a two-compartment open model using nonlinear regression to estimate the in vivo conversion rate constant (kc).

Pharmacologic Studies in Dogs

This study compared the distribution and metabolism of this compound and Cytarabine.

Methodology:

  • Animal Model: Dogs were used as the animal model.

  • Drug Administration: this compound (cyclocytidine) and Cytarabine (ara-C) were administered via intravenous, subcutaneous, intramuscular, and oral routes.

  • Sample Collection: Plasma and urine samples were collected.

  • Metabolite Identification: Metabolites in plasma and urine were identified.

  • Excretion Analysis: The urinary excretion of the parent drug and its metabolites was quantified.[2]

Human Pharmacokinetic Modeling

A physiological and anatomical model was developed to describe the pharmacokinetics of this compound in humans.

cluster_modeling Modeling Approach model_concept Physiological and Anatomical Approach compartments Tissues represented as single compartments model_concept->compartments link Compartments linked by circulatory system compartments->link ode Ordinary Differential Equations for drug concentration changes link->ode hydrolysis Linkage of this compound and Cytarabine models via hydrolysis term ode->hydrolysis simulation Numerical solution to predict in situ concentrations hydrolysis->simulation

Caption: Human pharmacokinetic modeling approach.

Methodology:

  • Model Structure: The model represented pertinent tissues as individual compartments linked by the circulatory system.

  • Mathematical Framework: The rate of change in drug concentration in each compartment was described by an ordinary differential equation, accounting for transport, metabolism, and urinary clearance.

  • Prodrug-Drug Linkage: The models for this compound and Cytarabine were linked by a term representing the hydrolysis of this compound to Cytarabine.

  • Parameterization: The model utilized physiological blood flows, tissue volumes, and clearance parameters.

  • Simulation: The system of equations was solved numerically to predict the concentrations of both this compound and Cytarabine in different tissues over time.[4]

Conclusion

This compound serves as a prodrug that is slowly hydrolyzed to the active anticancer agent Cytarabine, thereby providing a more sustained exposure to the active drug. Its pharmacokinetics have been characterized in animal models, and a physiological model has been developed to describe its behavior in humans. The primary route of elimination is renal excretion of the parent compound and its metabolites. Further clinical studies are needed to fully elucidate the quantitative pharmacokinetic parameters in human patients and to optimize dosing regimens for various cancer types.

References

Ancitabine's Role in DNA and RNA Polymerase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, a prodrug of the potent antineoplastic agent cytarabine (ara-C), serves as a cornerstone in the treatment of various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its ability to disrupt cellular division by interfering with nucleic acid synthesis. Upon administration, this compound is gradually hydrolyzed to cytarabine, which is subsequently phosphorylated intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA and RNA polymerases and can also be incorporated into nascent DNA and RNA strands, leading to chain termination and the induction of apoptosis. This in-depth technical guide elucidates the molecular mechanisms of this compound's action, with a specific focus on its inhibitory effects on DNA and RNA polymerases. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing polymerase inhibition, and visual representations of the key pathways and workflows.

Introduction

This compound (2,2'-anhydro-1-β-D-arabinofuranosylcytosine) was developed as a more stable and longer-acting derivative of cytarabine, aiming to improve its pharmacokinetic profile and therapeutic index.[1][2] The primary mechanism of action for this class of nucleoside analogs is the disruption of DNA synthesis, a critical process for rapidly proliferating cancer cells.[3] This guide delves into the core of this compound's cytotoxic effects: the inhibition of DNA and RNA polymerases by its active metabolite, ara-CTP.

Mechanism of Action: From Prodrug to Polymerase Inhibition

The journey of this compound from administration to its ultimate target involves a series of metabolic activation steps. This pathway is crucial for its pharmacological activity.

Cellular Uptake and Metabolic Activation

This compound is transported into the cell where it undergoes slow hydrolysis to release cytarabine.[4] Cytarabine is then sequentially phosphorylated by intracellular kinases to form cytarabine monophosphate (ara-CMP), diphosphate (ara-CDP), and finally the active triphosphate metabolite, ara-CTP.[5] This multi-step activation is a key determinant of the drug's efficacy.

This compound This compound (extracellular) Ancitabine_intra This compound (intracellular) This compound->Ancitabine_intra Transport Cytarabine Cytarabine (ara-C) Ancitabine_intra->Cytarabine Hydrolysis araCMP ara-CMP Cytarabine->araCMP Deoxycytidine kinase araCDP ara-CDP araCMP->araCDP dCMP kinase araCTP ara-CTP (Active Metabolite) araCDP->araCTP NDP kinases DNA_Polymerase DNA Polymerase araCTP->DNA_Polymerase Competitive Inhibition RNA_Polymerase RNA Polymerase araCTP->RNA_Polymerase Competitive Inhibition DNA_Incorp Incorporation into DNA DNA_Polymerase->DNA_Incorp RNA_Incorp Incorporation into RNA RNA_Polymerase->RNA_Incorp Inhibition Inhibition of Polymerization DNA_Incorp->Inhibition RNA_Incorp->Inhibition

Caption: Metabolic activation pathway of this compound.
Inhibition of DNA Polymerases

The primary cytotoxic effect of this compound is mediated by the competitive inhibition of DNA polymerases by ara-CTP.[6] Due to its structural similarity to the natural substrate deoxycytidine triphosphate (dCTP), ara-CTP competes for the active site of DNA polymerases. The arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the incorporated nucleotide, thereby impeding the formation of the subsequent phosphodiester bond and leading to chain termination.[3][4] Studies have shown that ara-CTP exhibits differential inhibition of various DNA polymerases, with DNA polymerase alpha being particularly sensitive.[7]

Inhibition of RNA Polymerases

In addition to its well-documented effects on DNA synthesis, ara-CTP has also been shown to inhibit RNA polymerases, albeit to a lesser extent.[4] The incorporation of ara-CMP into RNA can disrupt RNA function and processing.[1] The precise kinetics and selectivity of ara-CTP for different RNA polymerase subtypes are areas of ongoing research.

Quantitative Data on Polymerase Inhibition

The potency of ara-CTP as a polymerase inhibitor has been quantified in various studies. The following tables summarize the available data on the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for cytarabine and its active metabolite. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, while Ki values represent a more intrinsic measure of inhibitor potency.[8]

Inhibitor Enzyme Inhibition Constant (Ki) Reference
ara-CTPDNA Polymerase α4 µM[7]
ara-CTPDNA Polymerase δNot significantly inhibited at 100 µM[7]
Compound Parameter Cell Line Value Reference
CytarabineIC50 (DNA Synthesis)CCRF-CEM16 nM[6]
CytarabineIC50 (DNA Synthesis)L12100.04 µM[6]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and its metabolites on DNA and RNA polymerases relies on robust in vitro assays. Below are detailed methodologies for key experiments.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay measures the ability of a DNA polymerase to extend a labeled primer annealed to a DNA template in the presence and absence of an inhibitor.

Materials:

  • Purified DNA polymerase (e.g., DNA polymerase α, β, or δ)

  • DNA template (e.g., M13 single-stranded DNA)

  • Radiolabeled or fluorescently labeled DNA primer

  • Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

  • ara-CTP (inhibitor)

  • Reaction buffer (containing MgCl2, Tris-HCl, DTT, and BSA)

  • Stop solution (containing EDTA and formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and varying concentrations of ara-CTP. A control reaction without the inhibitor should be included.

  • Initiation: Initiate the reaction by adding the purified DNA polymerase and the four dNTPs (one of which can be radiolabeled, e.g., [α-³²P]dCTP, for detection).

  • Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • Analysis: Denature the DNA products by heating and separate them by size using denaturing PAGE.

  • Detection: Visualize the DNA products using a phosphorimager (for radiolabeled primers/dNTPs) or a fluorescence scanner (for fluorescently labeled primers). The inhibition of primer extension will be evident by the reduction in the amount of full-length product and the accumulation of shorter fragments.

  • Quantification: Quantify the band intensities to determine the extent of inhibition at each ara-CTP concentration and calculate the IC50 value.

cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Anneal Labeled Primer to DNA Template B Prepare Reaction Mix: - Primer-Template - Buffer - ara-CTP (varied conc.) A->B C Initiate with DNA Polymerase & dNTPs B->C D Incubate at 37°C C->D E Terminate with Stop Solution D->E F Denaturing PAGE E->F G Visualize Bands (Phosphorimager/Scanner) F->G H Quantify & Calculate IC50 G->H

References

Ancitabine: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of Ancitabine, a prodrug of the potent antineoplastic agent Cytarabine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its molecular characteristics, physicochemical properties, and mechanism of action. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of this important compound.

Molecular Structure and Chemical Identity

This compound, also known as 2,2'-O-cyclocytidine, is a synthetically derived pyrimidine nucleoside analog.[1][2] It is an organic heterotricyclic compound formed from the formal condensation of the oxo group of cytidine to the 2' position, resulting in the formation of a cyclic ether.[2] This structural modification is key to its function as a prodrug, conferring increased stability and a different pharmacokinetic profile compared to its active metabolite, Cytarabine.

Table 1: Chemical and Physical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideReference(s)
IUPAC Name (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride[3]
Molecular Formula C₉H₁₁N₃O₄C₉H₁₂ClN₃O₄[2]
Molecular Weight 225.20 g/mol 261.66 g/mol [3]
CAS Number 31698-14-310212-25-6[2]
Appearance -White to almost white powder or crystal
Melting Point -264 °C (decomposes)
Solubility -Freely soluble in water, slightly soluble in methanol and ethanol, almost insoluble in ether, benzene, and chloroform.
Optical Rotation -[α]20D = -19 to -23 ° (c=2 in H₂O)
pKa --
LogP -2.4-[2]

Mechanism of Action and Metabolic Pathway

This compound functions as a prodrug that is slowly hydrolyzed in vivo to Cytarabine (ara-C), its active form.[2][4] This slow conversion allows for a more sustained release of Cytarabine, potentially leading to a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.[2][4]

Once converted to Cytarabine, the molecule is transported into the cell and undergoes a series of phosphorylations by deoxycytidine kinase and other nucleotide kinases to form the active triphosphate metabolite, Cytarabine triphosphate (ara-CTP). Ara-CTP is the primary cytotoxic agent and exerts its antineoplastic effects through a multi-faceted mechanism:

  • Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase α and β, crucial enzymes for DNA synthesis and repair.[3]

  • Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand during the S phase of the cell cycle. The arabinose sugar moiety, instead of the natural deoxyribose, creates a steric hindrance that prevents the rotation of the DNA strand and terminates chain elongation.[2]

  • Inhibition of RNA Polymerase: this compound's active metabolite also demonstrates inhibitory effects on RNA polymerases, further contributing to its cytotoxic profile.[2]

This targeted disruption of DNA and RNA synthesis is particularly effective against rapidly dividing cells, such as those found in hematological malignancies.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Cytarabine Cytarabine (ara-C) This compound->Cytarabine Slow Hydrolysis ara_CMP ara-CMP Cytarabine->ara_CMP Deoxycytidine Kinase ara_CDP ara-CDP ara_CMP->ara_CDP Nucleoside Monophosphate Kinase ara_CTP ara-CTP ara_CDP->ara_CTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase ara_CTP->RNA_Polymerase Inhibition DNA_Replication DNA Replication (S-Phase Arrest) ara_CTP->DNA_Replication Incorporation & Chain Termination

Metabolic activation and mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the cyclization of cytidine.[5] A detailed protocol is as follows:

  • Acylation of Cytidine: Cytidine is reacted with an acylating agent, such as acetylsalicyloyl chloride, to form an acetylcyclocytidine intermediate. The reaction is typically carried out at a temperature of 65-82°C for 0.5-2 hours.[5]

  • Deprotection: The resulting acetylcyclocytidine is then deprotected in a solution of hydrochloric acid in methanol. This step removes the acetyl group and yields hydrochloric acid cyclocytidine (this compound hydrochloride).[5]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and ethyl acetate, to yield the final product.[]

G Cytidine Cytidine Acetylcyclocytidine Acetylcyclocytidine Cytidine->Acetylcyclocytidine Acylation (65-82°C, 0.5-2h) Acetylsalicyloyl_Chloride Acetylsalicyloyl Chloride Acetylsalicyloyl_Chloride->Acetylcyclocytidine Ancitabine_HCl This compound HCl Acetylcyclocytidine->Ancitabine_HCl Deprotection HCl_Methanol HCl in Methanol HCl_Methanol->Ancitabine_HCl Purification Purification Ancitabine_HCl->Purification

Synthetic workflow for this compound Hydrochloride.
Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common method utilizes a C18 column with a mobile phase of 1.5% acetic acid in water containing 0.075 M heptanesulfonic acid, with UV detection at 254 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound is evaluated in cancer cell lines, such as leukemia cell lines, using the MTT assay.

  • Cell Seeding: Leukemia cells (e.g., HL-60, KG-1) are seeded in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a total volume of 100 µL of culture medium.[7]

  • Drug Treatment: Cells are treated with a serial dilution of this compound (or Cytarabine) to determine the dose-response relationship. A vehicle control (e.g., PBS or DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[9][10]

  • Formazan Solubilization: The formazan crystals are solubilized by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Quantitative Data

In Vitro Efficacy

The cytotoxic activity of Cytarabine, the active metabolite of this compound, has been extensively studied in various leukemia cell lines.

Table 2: IC₅₀ Values of Cytarabine in Human Leukemia Cell Lines

Cell LineIC₅₀ (µM)Incubation Time (h)Reference(s)
KG-1>100 (parental)72[11]
MOLM13~1 (parental)72[11]
HL-60Varies (sensitive)24, 48, 72[8][12]
THP-1Varies24, 72[12][13]

Note: IC₅₀ values can vary significantly depending on the specific cell line, experimental conditions, and the development of drug resistance.

Pharmacokinetic Properties

As a prodrug, the pharmacokinetic profile of this compound is characterized by its conversion to Cytarabine.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRouteReference(s)
Conversion Rate Constant (kc) 0.09 h⁻¹RabbitIV[14]
Terminal Half-life (t1/2) ---
Cmax ---
AUC ---

Note: Comprehensive pharmacokinetic data for this compound in humans is limited in the publicly available literature. The provided data is from a preclinical study in rabbits.

Signaling Pathways

The cytotoxic effects of this compound, through its conversion to Cytarabine, are intertwined with the activation of cellular stress and DNA damage response pathways.

G cluster_pathways Cellular Response Pathways This compound This compound (via ara-CTP) DNA_Damage DNA Damage & Replication Stress This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Key signaling pathways activated by this compound-induced DNA damage.

Conclusion

This compound represents a valuable prodrug strategy for the delivery of Cytarabine, a cornerstone in the treatment of acute myeloid leukemia and other hematological malignancies. Its unique molecular structure provides a slower, more sustained release of the active compound, which may offer therapeutic advantages. This technical guide has provided a detailed overview of this compound's molecular structure, properties, and mechanism of action, supported by experimental protocols and quantitative data. Further research into its clinical pharmacokinetics and efficacy in combination with other novel therapeutic agents is warranted to fully realize its potential in cancer therapy.

References

Ancitabine (Cyclocytidine) in Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, also known as cyclocytidine, is a synthetic nucleoside analog that has been investigated for its potential as an antineoplastic agent, particularly in the context of leukemia. It functions as a prodrug, undergoing conversion in the body to its active metabolite, cytarabine (ara-C). Cytarabine is a well-established chemotherapeutic agent used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols for leukemia research.

Mechanism of Action

This compound is the precursor of the anticancer agent Cytarabine.[1] Upon administration, this compound is slowly hydrolyzed to cytarabine.[2][3] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP acts as a competitive inhibitor of DNA polymerase, incorporating into the DNA strand during the S phase of the cell cycle.[2][4] The presence of the arabinose sugar instead of deoxyribose in the nucleotide structure sterically hinders the rotation of the DNA chain, leading to the cessation of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] The slow conversion of this compound to cytarabine is believed to provide a more sustained level of the active drug in the body, potentially leading to a more prolonged therapeutic effect compared to direct administration of cytarabine.[2][3]

Ancitabine_Mechanism_of_Action This compound This compound (Cyclocytidine) Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis ara_CMP ara-CMP Cytarabine->ara_CMP Deoxycytidine kinase ara_CDP ara-CDP ara_CMP->ara_CDP ara_CTP ara-CTP (Active Metabolite) ara_CDP->ara_CTP DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication & Repair ara_CTP->DNA_Replication Incorporation & Chain Termination Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Preclinical Data

While specific preclinical data for this compound is limited in recent literature, extensive research on its active metabolite, cytarabine, provides valuable insights into its anti-leukemic activity. The following tables summarize key quantitative data from in vitro studies of cytarabine in various leukemia cell lines.

Table 1: In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (µM)AssayExposure Time (h)Reference
THP-1AMLNot specifiedMTT24(Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH)
U937AMLNot specifiedMTT24(Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC - NIH)
OCI-AML3AMLNot specifiedMTT72[5]
REHALL~3.2Acid Phosphatase24[6]
REHALL~0.4Acid Phosphatase48[6]

IC50 values can vary significantly based on the specific experimental conditions.

Clinical Research

Clinical studies on cyclocytidine for leukemia were conducted, primarily in the 1970s. These early phase trials provided initial insights into the drug's safety and efficacy.

Table 2: Summary of Early Phase Clinical Trials of Cyclocytidine in Leukemia
StudyPhasePatient PopulationKey FindingsReference
Southwest Oncology Group StudyI-II37 children and adolescents with relapsed acute leukemia1 of 27 evaluable patients achieved complete remission. A significant decrease in leukemia cells was observed in 5 other patients.[7]
Finkelstein et al., 1979Not specified69 children with advanced acute leukemia and solid tumors1 child with acute lymphocytic leukemia achieved complete remission. No responses were seen in 15 children with acute myelogenous leukemia.[8]

It's important to note that these are historical studies, and treatment regimens for leukemia have evolved significantly.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard procedures used for evaluating anti-leukemic agents like cytarabine.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow:

Cytotoxicity_Assay_Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay Seed Seed leukemia cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Drug Add serial dilutions of this compound Incubate1->Add_Drug Incubate2 Incubate (e.g., 24, 48, 72h) Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate leukemia cells (e.g., THP-1, U937) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry Treat_Cells Treat leukemia cells with this compound Incubate Incubate for defined period Treat_Cells->Incubate Harvest Harvest and wash cells Incubate->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Treat leukemia cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Workflow:

Cell_Cycle_Analysis_Workflow cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Flow Cytometry Treat Treat leukemia cells with this compound Harvest_Fix Harvest and fix cells (e.g., with ethanol) Treat->Harvest_Fix Wash Wash fixed cells Harvest_Fix->Wash Stain Stain with Propidium Iodide (PI) and RNase A Wash->Stain Incubate Incubate Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for a PI-based cell cycle analysis.

Methodology:

  • Cell Treatment: Treat leukemia cells with this compound for the desired time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a prodrug of cytarabine, represents an important area of research in the development of anti-leukemic therapies. While much of the detailed mechanistic and quantitative preclinical data is derived from studies on its active metabolite, the principle of its action through the inhibition of DNA synthesis is well-established. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in leukemia. The provided experimental protocols offer a starting point for in vitro evaluation of its efficacy. Further research is warranted to explore the full therapeutic potential of this compound, potentially in combination with other targeted agents, in the context of modern leukemia treatment strategies.

References

Antineoplastic Activity of Ancitabine Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic activity of Ancitabine and its congeners. This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine (Ara-C), offers the potential for a more sustained therapeutic effect. This document details the mechanism of action, summarizes key quantitative data on the efficacy of this compound congeners, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their activity and resistance.

Introduction

This compound (Cyclocytidine) is a cytarabine congener designed to overcome some of the limitations of Cytarabine, such as its short plasma half-life.[1] As a prodrug, this compound is slowly hydrolyzed in the body to release Cytarabine, thereby maintaining a more constant and prolonged therapeutic concentration.[1] The primary antineoplastic activity of this compound and its congeners stems from their conversion to Cytarabine, which, in its triphosphate form (Ara-CTP), acts as a potent inhibitor of DNA synthesis. This guide explores the cytotoxic effects of various this compound congeners and the molecular pathways they modulate.

Mechanism of Action

The antineoplastic effect of this compound is intrinsically linked to its conversion to Cytarabine and the subsequent disruption of DNA replication in rapidly dividing cancer cells. The key steps in its mechanism of action are:

  • Prodrug Conversion: this compound is hydrolyzed to Cytarabine (Ara-C).

  • Cellular Uptake: Cytarabine is transported into the cell by nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).

  • Phosphorylation: Inside the cell, Cytarabine is phosphorylated to its active triphosphate form, Ara-CTP, by a series of enzymes, with deoxycytidine kinase (dCK) being the rate-limiting enzyme.

  • Inhibition of DNA Synthesis: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Ara-CTP leads to chain termination and inhibition of DNA replication, ultimately inducing cell cycle arrest and apoptosis.

Resistance to this compound and Cytarabine can arise from several mechanisms, including reduced activity of hENT1 and dCK, or increased activity of enzymes that inactivate Cytarabine, such as cytidine deaminase (CDA).[2][3]

Quantitative Data on Antineoplastic Activity

The following tables summarize the in vitro and in vivo antineoplastic activity of various this compound congeners. It is important to note that much of the available data is on derivatives of Cytarabine, the active metabolite of this compound.

Table 1: In Vitro Cytotoxicity of this compound Congeners

CompoundCell LineAssay TypeIC50 ValueReference
N4-Acyl-Ara-C DerivativesHeLaCytotoxicity AssayMore active than Ara-C[4]
N4-Acyl-Ara-C DerivativesHL-60Cytotoxicity AssayLess active than Ara-C[4]
N4-Stearoyl-Ara-CL1210 (Mouse Leukemia)Antitumor Activity AssayHighly Active[5]
N4-Behenoyl-Ara-CL1210 (Mouse Leukemia)Antitumor Activity AssayHighly Active[5]
Thymidine Analogs (Hexadecanoyl)SV-28, KBCytotoxicity Assay~20 µM[6]

Table 2: In Vivo Antitumor Activity of this compound Congeners

CompoundAnimal ModelTumor ModelTreatment ScheduleEfficacyReference
N4-Acyl-Ara-C DerivativesMiceSarcoma 180 (S180)Not SpecifiedSome derivatives more effective than Ara-C[4]
N4-Acyl-Ara-C DerivativesMiceLeukemia L1210Not SpecifiedSuperior to Ara-C at smaller dosages[5]
CasticinNude MiceOral Cancer (SCC-4) Xenograft0.2 and 0.4 mg/kg/day for 18 days25% and 40% tumor volume reduction, respectively[7]
NGR-Peptide-Daunorubicin ConjugatesNude MiceKaposi's Sarcoma (KS) and Colon Carcinoma (HT-29) XenograftsNot SpecifiedConjugate 1: 37.7% tumor volume inhibition; Conjugate 2: 24.8% tumor volume inhibition[8]

Table 3: Clinical Trial Outcomes for Cytarabine-Based Regimens in Acute Myeloid Leukemia (AML)

Treatment RegimenPatient PopulationResponse RateMedian Overall Survival (OS)Reference
Azacitidine vs. Low-Dose Cytarabine (LoDAC)Elderly AMLORR: 25-30% for single agentsAzacitidine associated with longer OS[9]
Increased Dose CytarabineOlder, high-risk AMLRemission Rate: 60%10.7 months[10]
Aspacytarabine (Cytarabine Prodrug)Unfit for intensive chemo AMLCR: 36.9%9 months[11]
Venetoclax + Cladribine + Low-Dose Cytarabine alternating with AzacitidineNewly diagnosed AML (older/unfit)CR/CRi: 94%Not reached at 11+ months follow-up[12]

CR: Complete Remission, CRi: Complete Remission with incomplete blood count recovery, ORR: Overall Response Rate

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antineoplastic activity of this compound congeners.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound congener stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound congener in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound congener

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound congener at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Resistance Mechanisms

The efficacy of this compound and its congeners is influenced by a complex network of cellular signaling pathways. Furthermore, cancer cells can develop resistance through the modulation of these pathways.

Core Mechanism of Action and DNA Synthesis Inhibition

The central mechanism of this compound's antineoplastic activity is the inhibition of DNA synthesis. This process is initiated by the intracellular conversion of its active form, Cytarabine, into Ara-CTP, which is then incorporated into DNA, leading to chain termination and apoptosis.

Ancitabine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (extracellular) AraC_ext Cytarabine (Ara-C) (extracellular) This compound->AraC_ext Hydrolysis AraC_int Cytarabine (Ara-C) (intracellular) AraC_ext->AraC_int hENT1 AraCMP Ara-CMP AraC_int->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP (Active form) AraCDP->AraCTP DNA_poly DNA Polymerase AraCTP->DNA_poly DNA DNA Replication DNA_poly->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis

Caption: Core mechanism of this compound's antineoplastic activity.

Signaling Pathways Implicated in Cytarabine Response and Resistance

The cellular response to Cytarabine is modulated by key signaling pathways that control cell survival and proliferation. Aberrant activation of these pathways can lead to drug resistance.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell growth and survival. In some cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Inhibition of the MEK/ERK pathway has been shown to enhance the cytotoxic effects of Cytarabine in acute myeloid leukemia (AML) cells.[13]

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical pro-survival signaling cascade that is frequently hyperactivated in AML.[14][15] This pathway can be activated by various receptor tyrosine kinases and contributes to resistance to chemotherapy, including Cytarabine.[14]

Resistance_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation

Caption: Key signaling pathways involved in Cytarabine resistance.

Experimental Workflow for Evaluating this compound Congeners

A typical workflow for the preclinical evaluation of novel this compound congeners involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Congeners cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis mechanism Mechanism of Action Studies (Western Blot, etc.) cell_cycle->mechanism apoptosis->mechanism animal_model Xenograft/Orthotopic Animal Models mechanism->animal_model efficacy Antitumor Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: A standard experimental workflow for preclinical evaluation.

Conclusion

This compound and its congeners represent a promising class of antineoplastic agents, primarily through their function as prodrugs of Cytarabine. The development of novel congeners with improved pharmacological properties, such as increased lipophilicity, offers the potential for enhanced efficacy and the ability to overcome some mechanisms of resistance. A thorough understanding of the molecular mechanisms of action and the signaling pathways that govern cellular response is crucial for the rational design of new derivatives and for the development of effective combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound congeners as valuable assets in the fight against cancer.

References

Ancitabine's S Phase Arrest: A Technical Guide to Mechanism and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ancitabine, a prodrug of the antimetabolite cytarabine, is a potent inhibitor of DNA synthesis, exerting its cytotoxic effects primarily through the arrest of the cell cycle in the S phase. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced S phase arrest, detailed experimental protocols for its analysis, and a summary of its quantitative effects on cell cycle distribution. The core of this compound's action lies in its conversion to cytarabine triphosphate, which is incorporated into replicating DNA, sterically hindering the DNA polymerase and causing replication stress. This stress activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway, a critical cellular response to stalled replication forks, ultimately leading to cell cycle arrest and, in many cases, apoptosis. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar nucleoside analogs.

Mechanism of Action: Induction of S Phase Arrest

This compound, upon administration, is gradually hydrolyzed to its active form, cytarabine (ara-C).[1] Within the cell, cytarabine is phosphorylated to its triphosphate derivative, ara-CTP. This molecule is a structural analog of deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the nascent DNA strand during replication.[1] The key to its cytotoxic effect lies in the arabinose sugar moiety of cytarabine, which, once incorporated into the DNA backbone, creates a steric hindrance that impedes the progression of DNA polymerase.[1] This leads to the stalling of replication forks, a state known as replication stress.

The cellular response to this replication stress is the activation of the DNA damage response (DDR) pathway, primarily mediated by the ATR-Chk1 signaling cascade.[2][3] ATR is a serine/threonine-protein kinase that is recruited to sites of single-stranded DNA (ssDNA) that become exposed at stalled replication forks.[4] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[2][3] Activated Chk1 then orchestrates the S phase arrest through multiple mechanisms, including the inhibition of replication origin firing and the stabilization of the stalled replication forks.[4] This pause in the cell cycle allows the cell to attempt DNA repair; however, if the damage is too extensive, the prolonged arrest can trigger apoptotic pathways, leading to cell death.

Quantitative Effects on S Phase Population

The primary consequence of this compound treatment on the cell cycle is a significant accumulation of cells in the S phase. The extent of this S phase arrest is dependent on the concentration of the drug and the duration of exposure.

As this compound is a prodrug of Cytarabine, data from Cytarabine studies are highly relevant. A study on murine hematopoietic stem cells (LSK cells) treated with a single dose of 100 mg/kg Cytarabine demonstrated a dynamic effect on the S phase population. Initially, at 4 hours post-administration, the percentage of S-phase cells decreased from a baseline of 10% to 4%.[5][6] This was followed by a rapid increase, reaching a maximum of 28% of cells in the S phase at 20 hours post-treatment.[5][6] This suggests an initial brief inhibition followed by a synchronized entry into and subsequent arrest in the S phase.

Time Point (hours)Percentage of LSK Cells in S Phase
0 (Baseline)10%
44%
2028%

Table 1: Percentage of murine hematopoietic stem cells (LSK) in S phase after a single intraperitoneal injection of Cytarabine (100 mg/kg). Data from van Pelt et al., 2005.[5][6]

Cell LineIC50 (µM)
THP-1 (Acute Myeloid Leukemia)0.009
U937 (Histiocytic Lymphoma)0.024
HL-60 (Acute Promyelocytic Leukemia)0.01 - 0.1

Table 2: Approximate IC50 values for Cytarabine in various leukemia cell lines. These values represent the concentration at which a 50% inhibition of cell viability is observed and can be used as a reference for concentrations expected to induce S phase arrest.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture human acute myeloid leukemia (AML) cell lines (e.g., HL-60, THP-1, or U937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Seed the cells at a density of 2 x 10^5 cells/mL in sterile culture plates or flasks. Allow the cells to attach and resume logarithmic growth for 24 hours. Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., water or DMSO at the same final concentration as the highest drug concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

    • Decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action and ATR-Chk1 Pathway Activation

Ancitabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis araCTP Cytarabine Triphosphate (ara-CTP) Cytarabine->araCTP Phosphorylation DNA_Polymerase DNA Polymerase araCTP->DNA_Polymerase Replication_Fork Replication Fork DNA_Polymerase->Replication_Fork Incorporation into DNA Stalled_Fork Stalled Replication Fork (Replication Stress) Replication_Fork->Stalled_Fork ATR ATR Stalled_Fork->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates S_Phase_Arrest S Phase Arrest Chk1->S_Phase_Arrest Induces

Caption: this compound's conversion to ara-CTP leads to stalled replication and ATR-Chk1 activation.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Start Seed AML Cells Treat Treat with this compound Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Flow Flow Cytometry Stain->Flow Analyze Analyze DNA Content Histograms Flow->Analyze Result Quantify % Cells in G0/G1, S, G2/M Analyze->Result

Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.

Conclusion

This compound's efficacy as an anticancer agent is intrinsically linked to its ability to induce S phase cell cycle arrest. This is a direct consequence of its conversion to cytarabine, which, when incorporated into DNA, triggers replication stress and activates the ATR-Chk1 signaling pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on the cell cycle and to further investigate the intricate signaling networks that govern this process. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutic strategies and for optimizing the clinical application of this compound and other DNA synthesis inhibitors.

References

Methodological & Application

Application Notes and Protocols for Ancitabine In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, a prodrug of the widely used antineoplastic agent cytarabine (ara-C), presents a promising avenue for cancer therapy, particularly in hematological malignancies.[1] Its mechanism of action relies on its conversion to cytarabine, which, in its triphosphate form, inhibits DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The gradual conversion of this compound to cytarabine is believed to offer a more sustained therapeutic effect compared to direct administration of cytarabine.

These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The provided methodologies are based on established cytotoxicity assays and tailored to address the unique characteristics of this compound as a prodrug.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through its active metabolite, cytarabine. Upon administration, this compound is hydrolyzed to cytarabine. Inside the cell, cytarabine is phosphorylated by deoxycytidine kinase to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP into the DNA strand leads to the termination of DNA elongation and induces DNA damage, ultimately triggering apoptosis.

This compound Signaling Pathway This compound This compound (Prodrug) Cytarabine Cytarabine (ara-C) This compound->Cytarabine araCMP ara-CMP Cytarabine->araCMP Deoxycytidine Kinase araCDP ara-CDP araCMP->araCDP araCTP ara-CTP (Active Metabolite) araCDP->araCTP DNAPolymerase DNA Polymerase araCTP->DNAPolymerase Inhibition DNAReplication DNA Replication Inhibition DNAPolymerase->DNAReplication Apoptosis Apoptosis DNAReplication->Apoptosis

Caption: this compound's conversion to cytarabine and subsequent inhibition of DNA synthesis.

Data Presentation: In Vitro Cytotoxicity of Cytarabine (Active Metabolite of this compound)

While specific IC50 values for this compound are not widely published, the following table summarizes the reported IC50 values for its active metabolite, cytarabine, in various leukemia cell lines. This data serves as a valuable reference for estimating the expected cytotoxic potency of this compound.

Cell LineCancer TypeAssay MethodIncubation Time (hours)IC50 (µM)
HL-60Acute Promyelocytic LeukemiaMTT720.1 - 1.0
KG-1Acute Myelogenous LeukemiaMTT720.5 - 5.0
THP-1Acute Monocytic LeukemiaMTT241.6 - 25 (µg/ml)
U-937Histiocytic LymphomaMTT240.1 - 2.0 (µg/ml)
CCRF-CEMAcute Lymphoblastic LeukemiaCellTiter-Glo72~0.09
JurkatAcute T-cell LeukemiaCellTiter-Glo72~0.16
Primary AML CellsAcute Myeloid LeukemiaMTT72Variable

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays that can be adapted for evaluating this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound hydrochloride (or this compound)

  • Selected cancer cell lines (e.g., HL-60, KG-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Experimental Workflow Diagram:

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed cells in a 96-well plate DrugPreparation 2. Prepare serial dilutions of this compound CellSeeding->DrugPreparation DrugAddition 3. Add this compound to cells DrugPreparation->DrugAddition Incubation 4. Incubate for 24-72 hours DrugAddition->Incubation MTTAddition 5. Add MTT solution Incubation->MTTAddition FormazanIncubation 6. Incubate for 2-4 hours MTTAddition->FormazanIncubation Solubilization 7. Add solubilization solution FormazanIncubation->Solubilization AbsorbanceReading 8. Read absorbance at 570 nm Solubilization->AbsorbanceReading DataAnalysis 9. Calculate IC50 values AbsorbanceReading->DataAnalysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized to allow for the conversion of this compound to cytarabine.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • This compound hydrochloride (or this compound)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Considerations for this compound Cytotoxicity Assays

  • Prodrug Conversion: Since this compound's activity depends on its conversion to cytarabine, the in vitro assay conditions should ideally facilitate this conversion. The rate of hydrolysis is pH-dependent, with increased conversion at alkaline pH. However, standard cell culture conditions (pH 7.2-7.4) will still allow for gradual conversion. It is important to consider the incubation time to allow for sufficient conversion and subsequent cytotoxic effects.

  • Cell Line Selection: Leukemia cell lines, particularly those derived from acute myeloid leukemia (AML), are highly relevant for testing this compound, given the clinical use of cytarabine in treating these malignancies.

  • Control Compounds: It is highly recommended to include cytarabine as a positive control in the assays to directly compare the potency and temporal effects of the prodrug versus its active metabolite.

By following these detailed protocols and considering the unique properties of this compound, researchers can effectively evaluate its in vitro cytotoxic potential and contribute to the development of this promising anticancer agent.

References

Application Notes and Protocols for Ancitabine in Hematological Malignancy Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ancitabine, a prodrug of the antineoplastic agent Cytarabine (Ara-C), in hematological malignancy cell lines. The information provided is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a nucleoside analog that, upon administration, is converted to its active form, Cytarabine.[1][2] Cytarabine acts as an antimetabolite, primarily by inhibiting DNA synthesis.[1][3] Its structural similarity to deoxycytidine allows for its incorporation into DNA, leading to chain termination and the induction of cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4] Due to its slow conversion to Cytarabine, this compound may offer a more sustained therapeutic effect compared to direct administration of Cytarabine.[4][5] This document outlines the cellular effects of this compound's active metabolite, Cytarabine, on various hematological malignancy cell lines and provides detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the in vitro efficacy of Cytarabine, the active metabolite of this compound, across a range of hematological malignancy cell lines.

Table 1: IC50 Values of Cytarabine in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
CCRF-CEMAcute Lymphoblastic Leukemia~9096
JurkatAcute T-cell Leukemia~159.796
MV4-11Acute Myeloid Leukemia26072
KG-1Acute Myeloid LeukemiaVaries significantly with resistance72
MOLM13Acute Myeloid LeukemiaVaries significantly with resistance72
HL-60Acute Promyelocytic LeukemiaNot specified24, 48, 72
THP-1Acute Monocytic LeukemiaNot specified72
U937Histiocytic LymphomaNot specified72

Data compiled from multiple sources.[1][6][7][8] IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line, including resistance status.

Table 2: Apoptosis Induction by Cytarabine in Hematological Malignancy Cell Lines

Cell LineCancer TypeCytarabine Concentration (µM)Apoptosis Percentage (%) (Annexin V+)Incubation Time (h)
MV4-11Acute Myeloid Leukemia0.1~2224
HL-60Acute Promyelocytic Leukemia3Increased Annexin V+ cells24
THP-1Acute Monocytic LeukemiaNot specifiedNot specifiedNot specified

Data is indicative of apoptosis induction.[8][9] Quantitative data on apoptosis can be highly dependent on the experimental setup.

Table 3: Cell Cycle Arrest Induced by Cytarabine in Hematological Malignancy Cell Lines

Cell LineCancer TypeCytarabine ConcentrationEffect on Cell CycleIncubation Time (h)
THP1Acute Monocytic LeukemiaNot specifiedG0/G1 arrestNot specified
HL-60Acute Promyelocytic LeukemiaVariousS-phase arrest4, 24
B-cell lymphomasLymphomaNot specifiedG1 or G2 arrest depending on cell lineNot specified

Cytarabine is known to primarily induce S-phase arrest by inhibiting DNA synthesis.[3][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound/Cytarabine on hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or Cytarabine

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[13][14]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells in a final volume of 100 µL per well.[15]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound or Cytarabine in complete culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Centrifuge the plate if using suspension cells and carefully remove the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound/Cytarabine using flow cytometry.

Materials:

  • Treated and untreated hematological malignancy cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound or Cytarabine for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound/Cytarabine-treated cells by flow cytometry.

Materials:

  • Treated and untreated hematological malignancy cell lines

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat approximately 1 x 10^6 cells with this compound or Cytarabine.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at 4°C for at least 1 hour (can be stored for longer).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in key signaling pathways following treatment with this compound/Cytarabine.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Chk1, γH2AX, cleaved PARP, Mcl-1, β-actin)[20][21]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in protein lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Mandatory Visualization

Signaling Pathways

Ancitabine_Mechanism_of_Action Ancitabine_ext Ancitabine_ext Cytarabine_int Cytarabine_int Ancitabine_ext->Cytarabine_int Conversion Ara_CTP Ara_CTP Cytarabine_int->Ara_CTP Phosphorylation DNA_Polymerase DNA_Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Elongation DNA_Elongation Ara_CTP->DNA_Elongation Termination ATM_ATR ATM_ATR DNA_Elongation->ATM_ATR Replication Stress Apoptosis_Induction Apoptosis_Induction DNA_Elongation->Apoptosis_Induction Induces Chk1_Chk2 Chk1_Chk2 ATM_ATR->Chk1_Chk2 Activation Chk1_Chk2->Apoptosis_Induction Leads to

Experimental Workflow

Experimental_Workflow start Start: Treat Cells with this compound cell_viability cell_viability start->cell_viability apoptosis apoptosis start->apoptosis cell_cycle cell_cycle start->cell_cycle western_blot western_blot start->western_blot ic50 ic50 cell_viability->ic50 apoptosis_quant apoptosis_quant apoptosis->apoptosis_quant cell_cycle_dist cell_cycle_dist cell_cycle->cell_cycle_dist protein_exp protein_exp western_blot->protein_exp

Logical Relationships

Logical_Relationships ancitabine_treatment This compound Treatment dna_damage dna_damage ancitabine_treatment->dna_damage apoptosis Apoptosis decreased_viability Decreased Cell Viability apoptosis->decreased_viability dna_damage->apoptosis s_phase_arrest s_phase_arrest dna_damage->s_phase_arrest s_phase_arrest->apoptosis

References

Formulating Ancitabine Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine hydrochloride, a prodrug of the potent antineoplastic agent Cytarabine (ara-C), presents a valuable tool in preclinical cancer research.[1][2] Its gradual conversion to Cytarabine in vivo offers the potential for a more sustained therapeutic effect compared to direct administration of Cytarabine.[2] This document provides detailed application notes and protocols for the formulation of this compound hydrochloride for in vivo studies, covering vehicle selection, preparation methods, and recommended administration routes. Additionally, it outlines the key mechanistic details of its action and provides a visual representation of the signaling pathway and experimental workflows.

Physicochemical Properties and Solubility

This compound hydrochloride is a white to off-white crystalline powder.[3] Understanding its solubility is critical for developing appropriate formulations for in vivo administration.

PropertyValueReference(s)
Molecular Formula C₉H₁₁N₃O₄ · HCl[3]
Molecular Weight 261.66 g/mol [3]
Solubility in Water Freely soluble[3][4]
Solubility in DMSO Soluble[5]
Storage Store at 2 - 8 °C[3]

Mechanism of Action

This compound hydrochloride acts as a prodrug, undergoing conversion to Cytarabine, which is then responsible for the cytotoxic effects.[1][2]

  • Conversion to Cytarabine: Following administration, this compound hydrochloride is hydrolyzed in the body to form the active drug, Cytarabine.[1][2]

  • Cellular Uptake and Phosphorylation: Cytarabine is transported into cells by nucleoside transporters.[6] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to Cytarabine monophosphate (ara-CMP), and subsequently to the diphosphate (ara-CDP) and the active triphosphate form (ara-CTP).[3][7]

  • Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase.[6][8][9] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cancer cells.[6][10]

References

Application Notes: Ancitabine in Combination Therapies for Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ancitabine is a prodrug of the potent antineoplastic agent Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] Upon administration, this compound is gradually hydrolyzed to Cytarabine, which is then intracellularly converted to its active triphosphate form, ara-CTP.[3][4][5] This active metabolite exerts its cytotoxic effects primarily by inhibiting DNA synthesis.[6] As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP competes for incorporation into the DNA strand during the S phase of the cell cycle.[3][4] Its incorporation leads to chain termination, steric hindrance, and inhibition of DNA and RNA polymerases, ultimately resulting in S-phase cell cycle arrest and apoptosis.[3][4][6] The slow conversion of this compound to Cytarabine is designed to provide a more sustained and consistent therapeutic effect compared to direct administration of Cytarabine.[3][4]

The rationale for using this compound (as its active form, Cytarabine) in combination therapies is to enhance efficacy, overcome drug resistance, and target cancer cells through multiple mechanisms.[7][8] Synergistic combinations can allow for lower doses of individual agents, potentially reducing toxicity while achieving a greater therapeutic effect.[7]

Mechanism of Action and Relevant Signaling Pathways

This compound's therapeutic action is mediated by its active form, Cytarabine, which induces replication stress and DNA damage. This triggers cellular signaling cascades that determine the cell's fate—either cell cycle arrest and DNA repair or apoptosis.

Ancitabine_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Cytarabine Cytarabine (ara-C) This compound->Cytarabine Hydrolysis ara_CMP ara-CMP Cytarabine->ara_CMP Phosphorylation ara_CDP ara-CDP ara_CMP->ara_CDP Phosphorylation ara_CTP Cytarabine Triphosphate (ara-CTP) (Active Form) ara_CDP->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_Strand DNA Replication (S-Phase) ara_CTP->DNA_Strand Incorporated into DNA DNA_Polymerase->DNA_Strand DNA_Damage DNA Strand Termination & Damage DNA_Strand->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound action. (Max-width: 760px)

The DNA damage induced by Cytarabine activates key checkpoint signaling pathways. These pathways, primarily the ATR/Chk1 and ATM/Chk2 axes, are crucial for sensing replication stress and double-strand breaks, respectively.[9] Their activation leads to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, these pathways signal for the initiation of apoptosis.[9][10]

DNA_Damage_Response This compound This compound / Cytarabine Replication_Stress Replication Stress Stalled Forks This compound->Replication_Stress DSB Double-Strand Breaks This compound->DSB ATR ATR Replication_Stress->ATR Activates ATM ATM DSB->ATM Activates Chk1 Chk1 ATR->Chk1 Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis If damage is severe Chk2 Chk2 ATM->Chk2 Activates Chk2->Cell_Cycle_Arrest Chk2->DNA_Repair Chk2->Apoptosis If damage is severe MTT_Workflow step1 1. Cell Seeding Seed cells in a 96-well plate. step2 2. Drug Treatment Add this compound +/- combination drug(s) at various concentrations. step1->step2 step3 3. Incubation Incubate for desired time period (e.g., 24, 48, 72 hours). step2->step3 step4 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. step3->step4 step5 5. Formazan Formation Incubate for 1-4 hours at 37°C. step4->step5 step6 6. Solubilization Add 100 µL of solubilization solution (e.g., DMSO or SDS solution). step5->step6 step7 7. Absorbance Reading Read absorbance at ~570 nm using a plate reader. step6->step7 AnnexinV_Workflow step1 1. Cell Culture & Treatment Treat cells with this compound +/- combination drug(s). step2 2. Cell Harvesting Collect both adherent and floating cells. Wash with cold PBS. step1->step2 step3 3. Resuspension Resuspend cell pellet in 1X Annexin V Binding Buffer. step2->step3 step4 4. Staining Add FITC-Annexin V and Propidium Iodide (PI). step3->step4 step5 5. Incubation Incubate for 15 minutes at room temperature in the dark. step4->step5 step6 6. Analysis Analyze by flow cytometry within 1 hour. step5->step6 step7 7. Gating & Quantification Determine percentage of cells in each quadrant: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) step6->step7 WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Electrophoresis & Transfer cluster_detect Immunodetection step1 1. Cell Lysis Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. step2 2. Quantification Determine protein concentration (e.g., BCA assay). step1->step2 step3 3. Denaturation Boil samples in SDS-PAGE sample buffer. step2->step3 step4 4. Gel Electrophoresis Separate proteins by size on an SDS-PAGE gel. step3->step4 step5 5. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. step4->step5 step6 6. Blocking Block membrane (e.g., 5% milk or BSA) to prevent non-specific binding. step5->step6 step7 7. Primary Antibody Incubate with primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C. step6->step7 step8 8. Secondary Antibody Wash, then incubate with HRP-conjugated secondary antibody. step7->step8 step9 9. Detection Add chemiluminescent substrate (ECL) and image the blot. step8->step9

References

Application Notes and Protocols for Studying the Cellular Uptake of Ancitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine, also known as cyclocytidine, is a prodrug of the potent antineoplastic agent cytarabine (ara-C).[1][2][3] Its efficacy is critically dependent on its ability to enter cancer cells, a process mediated by specific cellular transport proteins. Understanding the mechanisms of this compound uptake is paramount for optimizing its therapeutic use, overcoming drug resistance, and developing novel drug delivery strategies. These application notes provide a comprehensive overview of the cellular uptake mechanisms of this compound, including the key transporters involved, their kinetics, and regulatory pathways. Detailed experimental protocols are also provided to facilitate further research in this area.

This compound is transported into cells by the same nucleoside transporters responsible for cytarabine uptake. The primary mediators of its cellular influx are members of the solute carrier (SLC) superfamily, specifically the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).

Key Cellular Transporters for this compound

  • Human Equilibrative Nucleoside Transporter 1 (hENT1): This is a major transporter for cytarabine and, by extension, this compound. It is a sodium-independent transporter that facilitates the movement of nucleosides down their concentration gradient. hENT1 is widely expressed in various tissues and cancer cell types.

  • Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that can move nucleosides against their concentration gradient. Several CNTs, including hCNT1 and hCNT3, are implicated in the uptake of cytarabine and are likely involved in this compound transport.

Quantitative Data on Nucleoside Transporter Kinetics

Table 1: Michaelis-Menten Constants (Km) for Nucleoside Transporters

TransporterSubstrateKm (µM)Cell System
hENT1Cytidine~770Stably expressed in PK15NTD cells
hENT2Cytidine~5930Stably expressed in PK15NTD cells
hENTs (general)Nucleosides100 - 800General estimate

Note: The data presented is for cytidine, a natural nucleoside, and provides an approximation of the transporter affinities. The actual Km for this compound may vary.

Experimental Protocols

Protocol 1: Radiolabeled this compound/Cytarabine Uptake Assay

This protocol describes a method to measure the cellular uptake of this compound using a radiolabeled form of its active metabolite, cytarabine (e.g., [3H]-cytarabine), as a proxy.

Materials:

  • Cancer cell line of interest (e.g., leukemia or pancreatic cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • [3H]-cytarabine (radiolabeled cytarabine)

  • Unlabeled this compound and cytarabine

  • Nucleoside transporter inhibitors (e.g., dipyridamole for hENTs, phloridzin for hCNTs)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without the desired concentrations of [3H]-cytarabine and unlabeled this compound/cytarabine. For inhibition studies, pre-incubate cells with inhibitors (e.g., 10 µM dipyridamole for 30 minutes) before adding the radiolabeled substrate.

  • Initiation of Uptake:

    • Wash the cells twice with warm uptake buffer.

    • Add the [3H]-cytarabine-containing uptake buffer to each well to initiate the uptake.

  • Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific binding, perform a parallel experiment at 4°C.

  • Termination of Uptake:

    • Aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.

  • Data Analysis:

    • Calculate the uptake rate as picomoles of [3H]-cytarabine per milligram of protein per minute.

    • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Nucleoside Transporter Inhibition Assay

This protocol is designed to identify which transporters are involved in this compound uptake by using specific inhibitors.

Materials:

  • Same as Protocol 1, with a panel of nucleoside transporter inhibitors.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a specific nucleoside transporter inhibitor (e.g., dipyridamole for hENTs) for 30 minutes at 37°C.

  • Uptake Assay: Perform the radiolabeled uptake assay as described in Protocol 1 in the presence of the inhibitor.

  • Data Analysis: Compare the uptake of [3H]-cytarabine in the presence and absence of the inhibitor. A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of the corresponding transporter in this compound uptake.

Signaling Pathways Regulating this compound Uptake

The expression and activity of nucleoside transporters can be modulated by various signaling pathways, which in turn can affect the cellular uptake of this compound. One key regulatory pathway involves the FMS-like tyrosine kinase 3 (FLT3).

  • FLT3 Signaling: In certain types of leukemia, activating mutations in FLT3 are common. Constitutive activation of FLT3 can lead to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[4][5] These pathways can, in turn, influence the expression and localization of nucleoside transporters like hENT1, thereby impacting the uptake of cytarabine and this compound.

Visualizations

Ancitabine_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound hENT1 hENT1 This compound->hENT1 Uptake hCNT1 hCNT1 (Na+ co-transport) This compound->hCNT1 Uptake Ancitabine_in This compound hENT1->Ancitabine_in hCNT1->Ancitabine_in Cytarabine Cytarabine (ara-C) Ancitabine_in->Cytarabine Hydrolysis ara_CTP ara-CTP (Active form) Cytarabine->ara_CTP Phosphorylation DNA_synthesis Inhibition of DNA Synthesis ara_CTP->DNA_synthesis Inhibits

Caption: Cellular uptake and activation of this compound.

FLT3_Regulation_of_Ancitabine_Uptake FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Ras Ras FLT3->Ras PI3K PI3K FLT3->PI3K MAPK MAPK Pathway Ras->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors hENT1_expression hENT1 Expression & Localization Transcription_Factors->hENT1_expression Regulates Ancitabine_uptake This compound Uptake hENT1_expression->Ancitabine_uptake Modulates Experimental_Workflow_Uptake_Assay start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells culture_overnight Culture Overnight seed_cells->culture_overnight prepare_buffer Prepare Radiolabeled Uptake Buffer culture_overnight->prepare_buffer wash_cells Wash Cells prepare_buffer->wash_cells initiate_uptake Initiate Uptake (Add Buffer) wash_cells->initiate_uptake incubate Incubate for Defined Time Points initiate_uptake->incubate terminate_uptake Terminate Uptake (Wash with Cold PBS) incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Quantify Radioactivity & Protein lyse_cells->quantify analyze Analyze Data (Calculate Km, Vmax) quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Ancitabine hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ancitabine hydrochloride. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its mechanism of action?

A1: this compound hydrochloride, also known as cyclocytidine hydrochloride, is a prodrug of the antineoplastic agent cytarabine.[1][2] Upon administration, this compound is slowly hydrolyzed to form cytarabine.[2] Cytarabine is then converted intracellularly to its active triphosphate form, which inhibits DNA synthesis by competing with cytidine for incorporation into DNA.[1][2] This action primarily affects rapidly dividing cells, making it an effective agent in cancer research.[3]

Q2: What is the primary degradation product of this compound hydrochloride?

A2: Under aqueous conditions, this compound hydrochloride is quantitatively converted to cytarabine.[4] This conversion is a key feature of its prodrug design, allowing for a more sustained release of the active compound, cytarabine, compared to administering cytarabine directly.[1][2]

Q3: How should solid this compound hydrochloride be stored?

A3: Solid this compound hydrochloride should be stored in a sealed container, away from moisture.[5] For long-term storage, -20°C is recommended, where it is stable for at least four years.[6] Short-term storage at 4°C is also acceptable.[5]

Q4: How stable are stock solutions of this compound hydrochloride?

A4: The stability of stock solutions depends on the solvent and storage temperature. In a solvent, this compound hydrochloride is stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, protected from moisture.[5] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[6]

Solubility Guidelines

This compound hydrochloride exhibits varying solubility in different solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityConcentration (Molar Equivalent)Notes
Water≥ 50 mg/mL[5]~191.09 mMA 1% solution in water showed no decomposition after 24 hours at room temperature.[1]
DMSO25 mg/mL[5]~95.54 mMUse of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic assistance may be needed for dissolution.[5]
PBS (pH 7.2)~10 mg/mL[6]~38.21 mMAqueous solutions in PBS should be prepared fresh and not stored for more than one day.[6]
EthanolSlightly soluble[6]--
Dimethyl FormamideSlightly soluble[6]--

Stability Profile

The stability of this compound hydrochloride in aqueous solutions is highly dependent on pH and temperature.

pH Stability: this compound hydrochloride's conversion to cytarabine is pH-dependent. The compound exhibits maximum stability in the acidic pH range, around pH 4.[4] Under alkaline conditions, the conversion to cytarabine is accelerated.[4][5]

Temperature Stability: As a solid, this compound hydrochloride is stable at 60°C for 30 days without decomposition.[1] In an aqueous solution at pH ~4 and 30°C, it is estimated that the solution will retain 90% of its initial concentration for 12 days.[4] The rate of conversion to cytarabine increases with temperature.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 261.66 g/mol )[7] in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[5]

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

Protocol for Preparing a Working Solution for Cell Culture Assays:

  • Thaw Stock Solution: Thaw the 10 mM DMSO stock solution at room temperature.

  • Dilution: Further dilute the stock solution into a sterile, aqueous buffer or cell culture medium (e.g., PBS or RPMI-1640) to the desired final concentration. Ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).

  • Fresh Preparation: Prepare the working solution fresh for each experiment. Do not store aqueous dilutions for extended periods.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dissolution in an organic solvent (e.g., DMSO) - Insufficient solvent volume.- Low-quality or hygroscopic solvent.- Compound has low solubility in the chosen solvent.- Ensure the correct volume of solvent is added for the desired concentration.- Use fresh, high-purity, anhydrous solvent.[5]- Gently warm the solution or use sonication to aid dissolution.[5]
Precipitation when diluting a DMSO stock solution into an aqueous buffer - The final concentration exceeds the aqueous solubility of the compound.- "Salting out" effect.- Increase the volume of the aqueous buffer to lower the final concentration.- Consider using a co-solvent system if compatible with your experimental setup.
Inconsistent experimental results - Degradation of the compound due to improper storage.- Instability of the compound in the experimental buffer (e.g., alkaline pH).- Ensure stock solutions are stored correctly at -20°C or -80°C and used within the recommended timeframe.[5]- Prepare fresh working solutions for each experiment.[6]- Check the pH of your experimental buffer; this compound is most stable around pH 4.[4]
Low or no observed activity - Inactive compound due to degradation.- Insufficient concentration.- Slow conversion to the active form, cytarabine, under your experimental conditions.- Verify the integrity of your compound stock.- Perform a dose-response experiment to determine the optimal concentration.- Be aware that the conversion to cytarabine is time and pH-dependent.[4]

Visual Guides

G cluster_storage Storage & Handling cluster_stability Key Stability Factors cluster_conversion Mechanism of Action Solid Solid this compound HCl Stock Stock Solution (e.g., 10 mM in DMSO) Solid->Stock Dissolve in anhydrous DMSO Working Working Solution (in aqueous buffer/media) Stock->Working Dilute for experiment pH pH (Most stable at ~pH 4) Temp Temperature (Store cold) Moisture Moisture (Keep dry) Light Light (Protect from light) This compound This compound HCl (Prodrug) Cytarabine Cytarabine (Active Drug) This compound->Cytarabine Hydrolysis (pH & Temp dependent) DNA_Synth Inhibition of DNA Synthesis Cytarabine->DNA_Synth

Caption: Key considerations for handling and using this compound HCl.

G start Start: Precipitation Observed check_conc Is the concentration too high for the solvent? start->check_conc check_solvent Is the solvent fresh and anhydrous? check_conc->check_solvent No lower_conc Lower the concentration check_conc->lower_conc Yes use_heat Apply gentle heat and/or sonication check_solvent->use_heat Yes replace_solvent Use fresh, high-purity solvent check_solvent->replace_solvent No dissolved Compound Dissolved use_heat->dissolved Success not_dissolved Still Precipitated: Consider alternative solvent use_heat->not_dissolved Failure lower_conc->dissolved replace_solvent->dissolved

Caption: Troubleshooting workflow for dissolution issues.

References

Technical Support Center: Overcoming Ancitabine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancitabine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as cyclocytidine, is a prodrug of the anticancer agent Cytarabine (ara-C).[1][2][3] This means that this compound itself is inactive and must be converted within the body into its active form, Cytarabine.[1][2] This conversion is facilitated by the enzyme cytidine deaminase.[1] Once converted, Cytarabine exerts its anticancer effects by interfering with DNA synthesis. Specifically, as a nucleoside analog, it gets incorporated into DNA, which ultimately halts DNA replication and induces cell death, particularly in rapidly dividing cancer cells.[1][2]

Q2: What are the known mechanisms of resistance to this compound?

Resistance to this compound is primarily linked to mechanisms that affect its conversion to Cytarabine and the subsequent action of Cytarabine. Key resistance mechanisms include:

  • Increased Drug Inactivation: Elevated levels or activity of the enzyme cytidine deaminase (CDA) can rapidly convert this compound and Cytarabine into their inactive forms, preventing them from reaching their target.[1][2][4][5]

  • Decreased Drug Uptake: Reduced expression or function of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the entry of this compound and Cytarabine into the cancer cell.

  • Altered Drug Target: Mutations or changes in the expression of DNA polymerase, the enzyme responsible for incorporating Cytarabine into the DNA, can render the drug less effective.

  • Dysregulation of Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, can help cancer cells evade the cytotoxic effects of Cytarabine.[6][7]

Q3: How can I establish an this compound-resistant cancer cell line in the lab?

Researchers can induce this compound resistance in cancer cell lines through prolonged and continuous exposure to the drug.[8][9] A common method involves treating a sensitive parental cell line with gradually increasing concentrations of this compound over several months.[8][9] This process selects for cells that have developed mechanisms to survive in the presence of the drug. The establishment of resistance should be confirmed by determining the half-maximal inhibitory concentration (IC50) of the resistant cell line and comparing it to the parental line.

Q4: Are there known biomarkers for this compound resistance?

While specific biomarkers for this compound resistance are not well-defined, several have been identified for its active form, Cytarabine. These can be used as indicators and include:

  • High cytidine deaminase (CDA) expression: Increased CDA levels are strongly associated with resistance.[1][2][4][5]

  • Low human equilibrative nucleoside transporter 1 (hENT1) expression: Reduced transporter levels can predict poor drug uptake.

  • Mutations in the TP53 gene: Certain mutations in the p53 tumor suppressor gene have been linked to higher Cytarabine IC50 values.[10]

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and mix the cell suspension thoroughly before plating.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media instead.
Variability in this compound to Cytarabine Conversion The activity of cytidine deaminase can vary between cell lines and even within a cell population. Consider pre-treating cells with a CDA inhibitor to assess the direct effect of Cytarabine.
Drug Degradation Prepare fresh drug solutions for each experiment. This compound, like other nucleoside analogs, can be unstable in solution over time.
Assay Incubation Time The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most consistent time point for your specific cell line.[11]
Problem 2: My cancer cell line appears to be intrinsically resistant to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Endogenous Cytidine Deaminase (CDA) Activity Measure the CDA expression levels in your cell line using qPCR or Western blotting. Compare these levels to known this compound-sensitive cell lines. If CDA levels are high, consider using a CDA inhibitor in combination with this compound.[1][2]
Low Nucleoside Transporter Expression Assess the expression of hENT1 in your cell line. If expression is low, this may be the primary mechanism of resistance.
Activation of Pro-Survival Signaling Pathways Investigate the phosphorylation status of key proteins in the PI3K/Akt/mTOR and NF-κB pathways. If these pathways are constitutively active, consider combination therapy with inhibitors targeting these pathways.[6][7]
Problem 3: Difficulty in establishing a stable this compound-resistant cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Drug Concentration is Too High or Too Low Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the dose as the cells adapt. A sudden high dose may lead to widespread cell death without allowing for the selection of resistant clones.
Inconsistent Drug Exposure Maintain a consistent schedule for changing the media and adding fresh this compound. Pulsatile or inconsistent exposure may not effectively select for a stable resistant population.[8]
Heterogeneous Cell Population The parental cell line may be a mixed population with varying sensitivities. Consider single-cell cloning of the parental line before inducing resistance to ensure a more uniform starting population.

Quantitative Data

Table 1: IC50 Values of Cytarabine (the active form of this compound) in Sensitive and Resistant Leukemia Cell Lines.

Cell LineStatusIC50 (µM)Fold ResistanceReference
KG-1Parental~0.1-[12]
KG-1Resistant>10>100[12]
MOLM13Parental~0.01-[12]
MOLM13Resistant~1.0~100[12]
U937Parental1.3-[1]
U937RAcquired Resistance1600~1230[1]
CEMWildtype~0.035-[13]
CEM/CP-4055Resistant35~1000[13]

Note: Data is for Cytarabine, the active metabolite of this compound. The IC50 values can vary depending on the specific experimental conditions and cell viability assay used.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO or an appropriate solvent.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Induction of this compound Resistance in a Cancer Cell Line

This protocol outlines a general method for generating an this compound-resistant cancer cell line through continuous drug exposure.[8][9][14]

Materials:

  • This compound-sensitive parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks

  • Standard cell culture equipment

Procedure:

  • Initial Drug Exposure:

    • Determine the IC50 of the parental cell line for this compound.

    • Begin by continuously culturing the parental cells in a medium containing a low concentration of this compound (e.g., IC20-IC30).

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a rate similar to the untreated parental cells, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

    • Continue this process of gradual dose escalation over several months. Monitor the cells for changes in morphology and growth rate.

  • Confirmation of Resistance:

    • After several months of continuous exposure and dose escalation, establish a cell line that can proliferate in a significantly higher concentration of this compound than the parental line.

    • Culture the resistant cell line in a drug-free medium for several passages to ensure the stability of the resistant phenotype.

    • Re-determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the establishment of a resistant cell line.

  • Characterization of Resistant Cells:

    • Investigate the underlying mechanisms of resistance by analyzing changes in gene and protein expression related to drug metabolism, transport, and target pathways.

Visualizations

Ancitabine_Activation_and_Resistance cluster_outside Extracellular Space cluster_cell Cancer Cell Ancitabine_ext This compound hENT1 hENT1 Transporter Ancitabine_ext->hENT1 Uptake Ancitabine_int This compound hENT1->Ancitabine_int Cytarabine Cytarabine (ara-C) Ancitabine_int->Cytarabine Conversion CDA CDA Ancitabine_int->CDA Inactivation dCK dCK Cytarabine->dCK Phosphorylation ara_CMP ara-CMP dCK->ara_CMP ara_CTP ara-CTP (Active Form) ara_CMP->ara_CTP DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA DNA Synthesis DNA_Polymerase->DNA Blocks Apoptosis Apoptosis DNA->Apoptosis Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite

This compound's mechanism of action and points of resistance.

experimental_workflow start Start with This compound-Sensitive Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Culture cells with low-dose this compound (e.g., IC20) ic50_initial->culture monitor Monitor cell growth and morphology culture->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose stable_culture Establish culture in high-dose this compound monitor->stable_culture Growth stabilizes increase_dose->monitor Repeat until adaptation drug_free Culture in drug-free medium for several passages stable_culture->drug_free ic50_final Determine final IC50 of resistant line drug_free->ic50_final compare Compare IC50s of parental and resistant lines ic50_final->compare characterize Characterize resistance mechanisms compare->characterize Significant increase end This compound-Resistant Cell Line Established characterize->end

Workflow for generating an this compound-resistant cell line.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway This compound This compound (via Cytarabine) DNA_Damage DNA Damage This compound->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Resistance) mTOR->Survival NFkB NF-κB NFkB->Survival Survival->Apoptosis Inhibits

References

Technical Support Center: Ancitabine Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ancitabine dosage to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

This compound is a prodrug of the antineoplastic agent Cytarabine (also known as ara-C).[1][2][3] After administration, this compound is gradually converted to Cytarabine in the body.[3] Cytarabine, a pyrimidine analogue, is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis, which is particularly effective against rapidly dividing cancer cells.[4][5] The toxicity of this compound is directly related to the action of Cytarabine on healthy, rapidly proliferating cells in the body, such as those in the bone marrow and gastrointestinal tract.[6]

Q2: What are the known dose-limiting toxicities of this compound's active metabolite, Cytarabine?

The primary dose-limiting toxicity of standard-dose Cytarabine is myelosuppression, leading to leukopenia, thrombocytopenia, and anemia.[1][6][7][8] At high doses, severe and potentially irreversible central nervous system (CNS) toxicity, particularly cerebellar toxicity, becomes the dose-limiting factor.[1][6] Other significant toxicities include gastrointestinal issues (mucositis, diarrhea), hepatic dysfunction, and ocular toxicity (conjunctivitis) with high-dose regimens.[2][6][9]

Q3: How can we monitor for this compound-related toxicities in our experiments?

Regular monitoring of key physiological and cellular parameters is crucial. For in vivo studies, this includes:

  • Complete Blood Counts (CBCs): To assess the degree of myelosuppression.

  • Serum Chemistry Panels: To monitor liver (ALT, AST, bilirubin) and kidney (BUN, creatinine) function.[7]

  • Neurological Assessments: Regular observation for signs of neurotoxicity such as ataxia, nystagmus, or changes in behavior, especially with high-dose protocols.

  • Body Weight and Clinical Observations: To track overall health and identify early signs of distress.

For in vitro studies, cell viability assays, apoptosis assays, and cell cycle analysis can provide quantitative data on cytotoxicity.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines in vitro.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of this compound concentrations on both cancerous and non-cancerous cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

    • Reduce exposure time: Shorter incubation times may reduce toxicity in normal cells while still affecting cancer cells.

    • Use a 3D cell culture model: Spheroids or organoids can sometimes better mimic the in vivo environment and may show differential sensitivity between normal and cancer cells.

Issue 2: Severe myelosuppression observed in animal models at a potentially therapeutic dose.

  • Possible Cause: The dosing schedule is not optimized for recovery. The slow conversion of this compound to Cytarabine may lead to prolonged exposure.

  • Troubleshooting Steps:

    • Adjust the dosing schedule: Instead of daily administration, consider intermittent dosing (e.g., every other day or twice weekly) to allow for bone marrow recovery.

    • Investigate combination therapy: A lower, less toxic dose of this compound may be effective when combined with another agent that has a different mechanism of action and non-overlapping toxicities.

    • Use supportive care: In preclinical models, the use of growth factors like G-CSF can help mitigate neutropenia, although this adds a variable to the experiment.

Issue 3: Inconsistent results in efficacy studies.

  • Possible Cause: Variability in the conversion of this compound to Cytarabine. This can be influenced by factors such as the expression of activating and inactivating enzymes in the tumor microenvironment.

  • Troubleshooting Steps:

    • Measure Cytarabine levels: If possible, quantify the concentration of Cytarabine and its metabolites in plasma and tumor tissue to correlate with efficacy.

    • Characterize your model system: Assess the expression levels of enzymes involved in Cytarabine metabolism (e.g., cytidine deaminase, deoxycytidine kinase) in your cell lines or animal models.

    • Ensure consistent formulation and administration: this compound stability and solubility can impact its bioavailability. Use a consistent and validated formulation for all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and Cytarabine toxicity and dosage. Note that clinical data for this compound is limited; therefore, data for its active metabolite, Cytarabine, is provided as a reference.

Table 1: Preclinical Toxicity of this compound Hydrochloride

SpeciesRoute of AdministrationLD50Reference
MouseIntravenous (iv)800 mg/kg[10]
DogIntravenous (iv)344 mg/kg[10]
MonkeyIntravenous (iv)1045 mg/kg[10]

Table 2: Clinically Relevant Doses and Toxicities of Cytarabine

Dosage RegimenDose RangePrimary ToxicitiesNotes
Standard-Dose 100-200 mg/m²/dayMyelosuppression, Nausea, Vomiting, MucositisTypically administered as a continuous IV infusion for 5-7 days.
High-Dose 1-3 g/m² per doseCerebellar/Cerebral Neurotoxicity, Ocular Toxicity, Severe Myelosuppression, Pulmonary ToxicityAdministered as IV infusions over 1-3 hours every 12 hours for several days.[1]
Intrathecal 5-75 mg/m²Nausea, Vomiting, Fever (usually mild)Used for the treatment of meningeal leukemia.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic effects of this compound on cultured cell lines.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.

  • Animal Acclimation and Grouping:

    • Acclimate animals (e.g., mice or rats) for at least one week.

    • Randomly assign animals to dose groups (e.g., 5 animals per group). Include a vehicle control group.

  • Dose Preparation and Administration:

    • Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intravenous, intraperitoneal).

    • Select a range of doses based on literature values or in vitro data.

    • Administer the drug according to the planned schedule (e.g., once daily for 5 days).

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • Record body weight daily. A weight loss of >20% is often considered a humane endpoint.

    • At the end of the study (or if humane endpoints are reached), collect blood for complete blood counts and serum chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a gross necropsy on all animals.

    • Collect key organs (e.g., liver, kidneys, spleen, bone marrow, brain) and fix them in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis:

    • The MTD is typically defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.

Visualizations

Ancitabine_Metabolism_and_Action This compound This compound (Prodrug) Cytarabine Cytarabine (Active Drug) This compound->Cytarabine Slow Hydrolysis ara_CTP ara-CTP (Active Metabolite) Cytarabine->ara_CTP Phosphorylation (Deoxycytidine Kinase) DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Inhibition ara_CTP->DNA_Synthesis Incorporation into DNA & Chain Termination DNA_Polymerase->DNA_Synthesis Cell_Death Apoptotic Cell Death DNA_Synthesis->Cell_Death

Caption: this compound's conversion to Cytarabine and subsequent inhibition of DNA synthesis.

Cytarabine_Signaling_Impact cluster_MEK_ERK MEK/ERK Pathway cluster_mTOR mTOR Pathway Cytarabine Cytarabine DNA_Damage DNA Damage Cytarabine->DNA_Damage MEK MEK DNA_Damage->MEK Activates mTOR mTOR DNA_Damage->mTOR Inhibits ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes p70S6K p70S6K mTOR->p70S6K Phosphorylates Apoptosis Apoptosis mTOR->Apoptosis Inhibits p70S6K->Proliferation Promotes

Caption: Impact of Cytarabine-induced DNA damage on MEK/ERK and mTOR signaling pathways.

References

Ancitabine Protocol Refinement for Improved Cell Permeability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ancitabine, focusing on the critical aspect of cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as cyclocytidine, is a prodrug of the antineoplastic agent cytarabine.[1][2][3][4] Once administered, this compound is converted in the body to cytarabine.[1][2][4] Cytarabine, in its active triphosphate form (ara-CTP), acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication and repair, particularly during the S phase of the cell cycle.[1][4][5] This inhibition of DNA synthesis is the primary mechanism of its anticancer activity.[1][2][3]

Q2: What are the known factors that can limit the effectiveness of this compound in my experiments?

Several factors can influence the efficacy of this compound, including:

  • Rate of Conversion to Cytarabine: The conversion of this compound to its active form, cytarabine, is a critical step. Variations in the activity of the enzyme cytidine deaminase can affect the concentration of active drug available to the cells.[1]

  • Cellular Uptake: The efficiency with which this compound or cytarabine crosses the cell membrane can be a significant limiting factor.

  • Drug Resistance: Cancer cells can develop resistance to this compound through various mechanisms. These can include decreased uptake of the drug, increased inactivation of the drug, or mutations in the target enzyme, DNA polymerase.[1]

Q3: I am observing lower than expected cytotoxicity in my cell line. Could this be related to poor cell permeability?

Yes, suboptimal cell permeability is a likely contributor to reduced cytotoxic effects. If this compound or its active form, cytarabine, cannot efficiently enter the target cells, its ability to inhibit DNA synthesis will be compromised. It is crucial to assess the permeability of your specific cell line to the drug.

Troubleshooting Guide

Problem: Inconsistent or low cytotoxic effects of this compound across experimental replicates.

Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess Baseline Permeability: Conduct a cell permeability assay (see Experimental Protocols section) to determine the baseline uptake of this compound in your cell line. 2. Formulation Modification: Consider using a liposomal or nanoparticle-based formulation of this compound to enhance its delivery across the cell membrane. 3. Combination Therapy: Investigate the co-administration of this compound with agents known to increase membrane permeability.
Drug Inactivation 1. Metabolite Analysis: Measure the intracellular concentrations of both this compound and cytarabine over time to assess the rate of conversion and potential degradation. 2. Enzyme Activity Assay: If possible, measure the activity of cytidine deaminase in your cell line.
Cell Line Resistance 1. Target Expression: Analyze the expression levels of DNA polymerase in your cell line. 2. Drug Efflux Pump Activity: Investigate the activity of drug efflux pumps, which can actively remove the drug from the cell.
Experimental Variability 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. 2. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution.

Enhancing this compound Cell Permeability

The following table summarizes strategies that have been explored to improve the cellular uptake of cytarabine, the active form of this compound. These approaches are highly relevant for refining this compound protocols.

Strategy Description Potential Advantages Key Considerations
Liposomal Formulation Encapsulating this compound within lipid-based nanoparticles (liposomes).- Improved drug stability - Enhanced cellular uptake - Potential for targeted delivery- Formulation stability and characterization - Optimization of lipid composition
Nanoparticle Delivery Utilizing carriers such as mesoporous silica or polymeric nanoparticles.- Controlled drug release - Protection from degradation - Can be functionalized for targeting- Biocompatibility and potential toxicity of the nanoparticles - Scalability of nanoparticle production
Combination with Permeability-Enhancing Agents Co-administration with compounds that transiently increase membrane permeability.- May increase intracellular drug concentration- Potential for off-target effects and toxicity of the enhancing agent - Optimization of dosing and timing

Experimental Protocols

1. In Vitro Cell Permeability Assay using Caco-2 Monolayers

This protocol is adapted from studies on other nucleoside analogs and provides a framework for assessing this compound permeability.

Objective: To determine the rate and extent of this compound transport across a cellular monolayer, mimicking an epithelial barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed. This typically takes 21 days.

  • Monolayer Integrity: Assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Add this compound solution to the apical (upper) chamber of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Visualizations

Ancitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ancitabine_ext This compound Ancitabine_int This compound Ancitabine_ext->Ancitabine_int Cellular Uptake Cytarabine Cytarabine Ancitabine_int->Cytarabine Conversion by Cytidine Deaminase ara_CTP ara-CTP (Active Form) Cytarabine->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication Inhibition DNA_Polymerase->DNA_Replication

Caption: Mechanism of action of this compound.

Experimental_Workflow_Permeability_Assay A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a differentiated monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound to apical chamber C->D E Sample from basolateral chamber at time points D->E F Analyze this compound concentration (HPLC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for in vitro cell permeability assay.

Troubleshooting_Logic Start Low this compound Cytotoxicity? Permeability Assess Cell Permeability Start->Permeability Formulation Modify Formulation (Liposomes/Nanoparticles) Permeability->Formulation Low Combination Use Permeability Enhancers Permeability->Combination Low Metabolism Analyze Drug Metabolism Permeability->Metabolism Normal Resistance Investigate Resistance Mechanisms Metabolism->Resistance Normal Metabolites Measure Intracellular Metabolites Metabolism->Metabolites Abnormal Target Check Target Expression/Mutation Resistance->Target Yes

Caption: Troubleshooting logic for low this compound efficacy.

References

Ancitabine (Cyclocytidine) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving Ancitabine (also known as Cyclocytidine). This compound is a prodrug of the antineoplastic agent Cytarabine (ara-C).[1][2][3][4] Its primary advantage is its slow conversion to Cytarabine, which can provide a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is slowly hydrolyzed in the body to form the active anticancer agent, Cytarabine.[5][6][7] Cytarabine is a pyrimidine nucleoside analog that, once inside a cell, is converted to its triphosphate form (ara-CTP). This active metabolite then exerts its cytotoxic effects by inhibiting DNA polymerase and by incorporating into DNA.[2][4][5] The steric hindrance caused by the arabinose sugar in the incorporated molecule halts DNA chain elongation, leading to cell cycle arrest in the S phase and subsequent apoptosis.[5][6][7]

Q2: How does this compound differ from Cytarabine in experimental design?

A2: The main difference is this compound's role as a prodrug. While Cytarabine acts directly, this compound requires conversion. This results in a slower, more sustained release of the active compound.[5][7] In in vitro experiments, this means you may observe a delayed onset of cytotoxic effects compared to Cytarabine. For in vivo studies, this compound's pharmacokinetic profile will differ, potentially leading to reduced peak plasma concentrations but a longer duration of action.[7]

Q3: What are the best practices for storing and handling this compound hydrochloride?

A3: this compound hydrochloride is typically a white to off-white crystalline powder.[8] It is soluble in water.[8] For long-term storage, it is recommended to keep the solid compound at -20°C.[1] Stock solutions can be prepared in DMSO or aqueous buffers like PBS (pH 7.2) and should be stored at -80°C for up to 6 months or -20°C for 1 month.[1][9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: What are the known mechanisms of resistance to this compound/Cytarabine?

A4: Resistance can develop through several mechanisms, including decreased uptake of the drug into cancer cells, increased inactivation of the drug by enzymes like cytidine deaminase (though this compound is more resistant than Cytarabine), or alterations in the target enzyme, DNA polymerase.[2]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
High variability in in vitro cytotoxicity assays. 1. Inconsistent conversion of this compound to Cytarabine. 2. Cell line instability or high passage number. 3. Instability of this compound in culture medium over long incubation periods.1. Ensure consistent pH and enzyme presence in media if relying on extracellular conversion. 2. Use low-passage cells from a reliable source; perform regular cell line authentication. 3. Refresh the culture medium with freshly prepared this compound for long-term (e.g., >72h) experiments.
Lower-than-expected efficacy in an animal model. 1. Poor bioavailability or rapid clearance. 2. Insufficient conversion to Cytarabine at the tumor site. 3. The tumor model is inherently resistant to DNA synthesis inhibitors.1. Optimize the dosing regimen (dose and frequency) based on pharmacokinetic studies.[10] 2. Consider co-administration with agents that may enhance conversion or delivery. 3. Screen the tumor model for sensitivity to Cytarabine directly before testing this compound.
Precipitation of the compound in stock or working solutions. 1. The concentration exceeds the solubility limit in the chosen solvent. 2. The pH of the aqueous buffer is not optimal.1. For in vivo use, consider a formulation with co-solvents like DMSO, PEG300, and Tween-80.[1] 2. Check the solubility data for your specific solvent and temperature. This compound hydrochloride is soluble in water.[8] Sonication may aid dissolution.[1]
High toxicity observed in non-cancerous cells or control animals. 1. This compound, via Cytarabine, affects all rapidly dividing cells, leading to a narrow therapeutic index. 2. The dose is too high.1. Explore strategies to improve the therapeutic index, such as targeted delivery (e.g., antibody-drug conjugates) or combination therapy with a sensitizer.[11][12] 2. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your model.

Data and Protocols

Quantitative Data Summary

The following table summarizes published in vitro efficacy data for this compound (Cyclocytidine). IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineAssay TypeIC₅₀ ValueReference
This compound (Cyclocytidine)L5178Y LeukemiaCell Growth Inhibition0.041 µg/mL[9]
This compound (Cyclocytidine)L5178Y LeukemiaThymidine Incorporation (DNA Synthesis)110 µg/mL[9]
This compound (Cyclocytidine) HClL1210 CellsDNA Synthesis Inhibition0.23 µmol/L[]
Cytarabine (araC)L1210 CellsDNA Synthesis Inhibition0.048 µmol/L[]
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the IC₅₀ value of this compound in a cancer cell line.

Objective: To measure the dose-dependent cytotoxic effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., L1210, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound hydrochloride

  • Sterile PBS (pH 7.4)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound hydrochloride in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well (in triplicate). Add 100 µL of fresh medium to the negative control wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated (negative control) cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

Visualizations

Signaling and Experimental Pathways

Ancitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) Cytarabine Cytarabine (Active Drug) This compound->Cytarabine Slow Hydrolysis araCTP ara-CTP (Active Metabolite) Cytarabine->araCTP Phosphorylation DNA_Incorp Incorporation into DNA araCTP->DNA_Incorp Inhibition Inhibition araCTP->Inhibition Apoptosis S-Phase Arrest & Apoptosis DNA_Incorp->Apoptosis DNA_Polymerase DNA Polymerase DNA_Polymerase->Apoptosis Blocks Replication Inhibition->DNA_Polymerase

This compound's mechanism of action from prodrug to apoptosis.

Therapeutic_Index_Improvement Improving Therapeutic Index cluster_problem The Challenge cluster_solutions Potential Solutions cluster_outcome Desired Outcome TI Narrow Therapeutic Index of this compound Toxicity Toxicity to Healthy Rapidly Dividing Cells TI->Toxicity Efficacy Limited Tumor-Specific Efficacy TI->Efficacy Targeted 1. Targeted Delivery (e.g., Antibody-Drug Conjugates) TI->Targeted Combo 2. Combination Therapy (with synergistic agents or sensitizers) TI->Combo Dosing 3. Optimized Dosing Schedules (metronomic dosing) TI->Dosing ImprovedTI Wider Therapeutic Index Targeted->ImprovedTI Combo->ImprovedTI Dosing->ImprovedTI ReducedTox Decreased Off-Target Toxicity ImprovedTI->ReducedTox IncreasedEff Increased Tumor Cell Killing ImprovedTI->IncreasedEff

Conceptual workflow for improving this compound's therapeutic index.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Analysis cluster_invivo Phase 2: In Vivo Preclinical Model cluster_improvement Phase 3: Therapeutic Index Improvement Strategy A1 Determine IC50 in Cancer Cell Lines (MTT / XTT Assay) A2 Mechanism of Action Study (Cell Cycle Analysis, Apoptosis Assay) A1->A2 A3 Resistance Profile Screening A2->A3 B1 Pharmacokinetic (PK) Study (Determine Cmax, T1/2, AUC) A3->B1 Promising Candidate B2 Maximum Tolerated Dose (MTD) Study B1->B2 B3 Xenograft Efficacy Study (Tumor Growth Inhibition) B2->B3 C1 Develop Novel Formulation (e.g., Liposomes, Nanoparticles) B3->C1 Efficacy Established C2 Test Combination Therapies B3->C2 Efficacy Established C3 Compare Efficacy & Toxicity vs. This compound Monotherapy C1->C3 C2->C3

A generalized experimental workflow for this compound research.

References

Validation & Comparative

Ancitabine and Cytarabine: A Comparative Analysis of Efficacy in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemotherapeutic agents for leukemia, cytarabine has long been a cornerstone of treatment regimens. Ancitabine, a prodrug of cytarabine, was developed to improve upon its therapeutic index. This guide provides a detailed comparison of this compound and cytarabine, focusing on their mechanisms of action, and efficacy in preclinical leukemia models, supported by available experimental data and protocols.

Mechanism of Action: A Prodrug's Path to Potency

This compound's therapeutic action is entirely dependent on its conversion to cytarabine.[1][2] This biotransformation is a non-enzymatic, chemical hydrolysis that occurs in aqueous environments, such as the bloodstream.[1] The primary advantage of this prodrug strategy is to create a more sustained release of the active compound, cytarabine, potentially leading to a more prolonged and consistent therapeutic effect.[1]

Once converted, cytarabine, a pyrimidine nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis.[3] It is intracellularly phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. The incorporation of ara-CTP into the growing DNA strand leads to chain termination, thereby halting DNA replication and inducing cell death, particularly in rapidly dividing cancer cells.[3]

Signaling Pathways and Cellular Impact

The core mechanism of action for both this compound (via conversion) and cytarabine centers on the disruption of DNA synthesis. The following diagram illustrates the key steps in this pathway.

Cytarabine_Mechanism_of_Action Mechanism of Action of Cytarabine This compound This compound (Prodrug) Cytarabine Cytarabine (Ara-C) This compound->Cytarabine Hydrolysis ara_CTP Cytarabine Triphosphate (ara-CTP) (Active Metabolite) Cytarabine->ara_CTP Intracellular Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Cell_Death Cell Death (Apoptosis) DNA_Synthesis->Cell_Death Leads to

Fig. 1: this compound to Cytarabine Conversion and Mechanism of Action

Comparative Efficacy Data

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for cytarabine in various leukemia cell lines, providing a benchmark for its cytotoxic potency.

Cell LineLeukemia TypeCytarabine IC50 (µM)Reference
MV4-11Acute Myeloid Leukemia (AML)0.26[4]
MOLM-14Acute Myeloid Leukemia (AML)1.228[5]
THP-1Acute Monocytic Leukemia1.148[5]
KG-1aAcute Myeloid Leukemia (AML)>10[5]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia0.090[6]
JurkatT-cell Acute Lymphoblastic Leukemia0.1597[6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of drug efficacy. Below are representative protocols for in vitro and in vivo evaluation of cytarabine in leukemia models. These can be adapted for a direct comparative study of this compound and cytarabine.

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 values of this compound and cytarabine in leukemia cell lines.

Methodology:

  • Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Stock solutions of this compound and cytarabine are prepared in a suitable solvent (e.g., sterile water or DMSO) and serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or cytarabine and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Experimental Workflow Start Start Culture_Cells Culture Leukemia Cell Lines Start->Culture_Cells Prepare_Drugs Prepare Serial Dilutions of this compound & Cytarabine Culture_Cells->Prepare_Drugs Seed_Cells Seed Cells in 96-well Plates Prepare_Drugs->Seed_Cells Treat_Cells Treat Cells with Drugs Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Fig. 2: In Vitro Cytotoxicity Experimental Workflow
In Vivo Leukemia Xenograft Model

Objective: To evaluate and compare the anti-leukemic efficacy of this compound and cytarabine in a mouse model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human leukemia cells.

  • Cell Inoculation: Human leukemia cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.

  • Tumor/Leukemia Burden Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models with luciferase-expressing cells).

  • Drug Administration: Once tumors are established or leukemia is disseminated, mice are randomized into treatment groups: vehicle control, this compound, and cytarabine. Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous) at predetermined doses and schedules.

  • Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volumes are measured regularly, and survival is monitored daily.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed to compare the efficacy of the treatments.

In_Vivo_Xenograft_Workflow In Vivo Leukemia Xenograft Experimental Workflow Start Start Inoculate Inoculate Mice with Leukemia Cells Start->Inoculate Monitor_Burden Monitor Leukemia Burden Inoculate->Monitor_Burden Randomize Randomize Mice into Treatment Groups Monitor_Burden->Randomize Treat Administer this compound, Cytarabine, or Vehicle Randomize->Treat Assess_Efficacy Assess Efficacy (Tumor Growth, Survival) Treat->Assess_Efficacy Assess_Toxicity Assess Toxicity (Body Weight) Treat->Assess_Toxicity Analyze Analyze Data Assess_Efficacy->Analyze Assess_Toxicity->Analyze End End Analyze->End

Fig. 3: In Vivo Leukemia Xenograft Experimental Workflow

Conclusion

This compound functions as a prodrug that is chemically converted to the active anti-leukemic agent, cytarabine. The theoretical advantage of this compound lies in its potential to provide a more sustained release of cytarabine, which may enhance its therapeutic efficacy. However, a lack of direct comparative preclinical studies makes it difficult to definitively conclude on the superior efficacy of one compound over the other in leukemia models. The provided experimental protocols offer a framework for conducting such head-to-head comparisons, which would be invaluable for elucidating any potential therapeutic benefits of the prodrug approach. The efficacy of cytarabine itself is well-documented, with potent cytotoxic effects against a range of leukemia cell lines. Future research should focus on direct comparative studies to guide the clinical application of these related compounds.

References

Validating the Antitumor Efficacy of Novel Ancitabine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel Ancitabine analogues, focusing on their enhanced antitumor activity and improved pharmacological profiles. This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine (Ara-C), offers a more sustained release of the active compound. The novel analogues discussed herein represent the next generation of Cytarabine prodrugs, designed to overcome the limitations of both Cytarabine and this compound, such as poor lipid solubility, rapid metabolism, and limited oral bioavailability.

Executive Summary

Novel this compound analogues, primarily lipid-conjugated derivatives of Cytarabine, demonstrate significantly enhanced cytotoxicity against various cancer cell lines and improved pharmacokinetic properties compared to the parent compounds. These analogues leverage innovative prodrug strategies to increase cellular uptake, protect against enzymatic degradation, and improve oral bioavailability, offering the potential for more effective and convenient cancer therapy. This guide presents a comparative analysis of key analogues, including PA-Ara , LA-Ara , CP-4055 (Elacytarabine) , and Bio-SS-Ara , with supporting experimental data and detailed methodologies.

Comparative Analysis of Antitumor Activity

The antitumor efficacy of novel this compound analogues has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data, providing a direct comparison of their cytotoxic effects.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogues against Leukemia Cell Lines

CompoundCell LineIncubation TimeIC50 (μM)Fold Improvement vs. Ara-CReference
Cytarabine (Ara-C) HL-6024 h~2.5-[1]
K56224 h>10-[2]
PA-Ara HL-6024 h<2.5>1[3]
K56224 h~4.6>2.18[2]
This compound --Data not available-
LA-Ara --Data not available-
CP-4055 HL-60-Data not available-
Bio-SS-Ara --Data not available-

Table 2: Enhanced Cellular Uptake and Bioavailability

CompoundKey FindingCell Line(s)ImprovementReference
PA-Ara Oral BioavailabilityIn vivo61.77% (relative)[3]
LA-Ara Oral BioavailabilityIn vivo32.8-fold vs. Ara-C[4]
CP-4055 hENT1-independent uptake-Circumvents resistance[5][6]
Bio-SS-Ara Cellular InternalizationHeLa, A5494.13-fold & 3.13-fold vs. Ara-C[7]

Mechanism of Action and Signaling Pathways

This compound and its novel analogues are prodrugs that are ultimately converted to Cytarabine triphosphate (Ara-CTP), the active metabolite. Ara-CTP is a competitive inhibitor of DNA polymerase, and its incorporation into the DNA strand leads to chain termination and apoptosis in rapidly dividing cancer cells. The primary signaling pathway affected is the DNA damage response pathway.

The novel analogues, particularly the lipid-conjugated derivatives, are designed to enhance the delivery and intracellular concentration of Cytarabine, thereby amplifying its therapeutic effect. Some analogues, like CP-4055, can bypass the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of Cytarabine resistance.[5][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ancitabine_Analogue Novel this compound Analogue (Prodrug) Ancitabine_Analogue_inside Novel this compound Analogue Ancitabine_Analogue->Ancitabine_Analogue_inside Cellular Uptake (e.g., passive diffusion, endocytosis) Cytarabine Cytarabine (Ara-C) Ancitabine_Analogue_inside->Cytarabine Metabolic Conversion Ara_CTP Cytarabine Triphosphate (Ara-CTP) Cytarabine->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Ara_CTP->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to

Figure 1. General mechanism of action for novel this compound analogues.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are the protocols for the key assays used to evaluate the antitumor activity of the novel this compound analogues.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., HL-60, K562, HeLa, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Novel this compound analogues and control compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the designated wells. Include a vehicle control (solvent only) and a positive control (e.g., Cytarabine).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add serially diluted compounds Incubation_24h->Compound_Addition Incubation_Treatment Incubate for 24/48/72h Compound_Addition->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the MTT cell viability assay.

Cellular Uptake Assay

This assay quantifies the internalization of the novel analogues into cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Fluorescently labeled or radiolabeled this compound analogues

  • Culture medium

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Fluorometer, scintillation counter, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.

  • Compound Incubation: Replace the medium with fresh medium containing a known concentration of the labeled analogue. Incubate for various time points (e.g., 1, 2, 4 hours).

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound analogue.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence or radioactivity in the cell lysate using a fluorometer or scintillation counter. Alternatively, for fluorescently labeled compounds, cellular uptake can be analyzed by flow cytometry.

  • Data Analysis: Normalize the signal to the total protein content of the cell lysate to determine the amount of analogue taken up per microgram of protein. Compare the uptake of the novel analogue to that of the parent compound.

Conclusion

The development of novel this compound analogues, specifically through the strategic design of Cytarabine prodrugs, represents a significant advancement in the field of anticancer therapeutics. The presented data clearly indicates that these next-generation compounds exhibit superior in vitro cytotoxicity and possess improved pharmacokinetic properties, such as enhanced cellular uptake and oral bioavailability. These promising preclinical findings warrant further investigation and support the continued development of these analogues for clinical applications, with the potential to offer more effective and less invasive treatment options for cancer patients.

References

Ancitabine vs. Cytarabine: A Comparative Analysis of Safety and Toxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancitabine and Cytarabine are both pyrimidine nucleoside analogs that play a crucial role in the treatment of various hematological malignancies. Structurally and functionally related, their clinical application is often dictated by their respective safety and toxicity profiles. This guide provides an in-depth, objective comparison of this compound and Cytarabine, focusing on their safety and toxicity, supported by available experimental data.

This compound acts as a prodrug, undergoing in vivo conversion to Cytarabine, its active metabolite.[1][2] This bioconversion is a key determinant of its pharmacokinetic and, consequently, its toxicity profile. The slow hydrolysis of this compound is suggested to provide a more sustained and consistent therapeutic effect of Cytarabine.[3]

Mechanism of Action

Both this compound, through its conversion to Cytarabine, and Cytarabine itself, exert their cytotoxic effects by interfering with DNA synthesis.[4][5][6] The active form, Cytarabine triphosphate (ara-CTP), acts as a competitive inhibitor of DNA polymerase.[4][5][6] Its incorporation into the DNA strand leads to chain termination, halting DNA replication and repair, ultimately inducing cell death, particularly in rapidly dividing cancer cells.[7]

Signaling Pathway of Cytarabine-induced DNA Damage

Cytarabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cytarabine_int Cytarabine This compound->Cytarabine_int Hydrolysis Cytarabine_ext Cytarabine Cytarabine_ext->Cytarabine_int Nucleoside Transporter dCK Deoxycytidine Kinase (dCK) Cytarabine_int->dCK ara_CMP ara-CMP dCK->ara_CMP Phosphorylation ara_CDP ara-CDP ara_CMP->ara_CDP Phosphorylation ara_CTP ara-CTP (Active Metabolite) ara_CDP->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication ara_CTP->DNA_Replication Incorporation DNA_Damage DNA Strand Termination & Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound and Cytarabine.

Comparative Safety and Toxicity Profile

While this compound is a prodrug of Cytarabine, direct comparative clinical studies on their safety and toxicity are limited. The side effect profile of this compound is largely considered to be similar to that of Cytarabine.[8] However, the pharmacokinetic differences due to the slow conversion of this compound could potentially influence the intensity and duration of adverse events.

Hematological Toxicity

Myelosuppression is the most significant and dose-limiting toxicity for Cytarabine.[9][10] It manifests as leukopenia, thrombocytopenia, and anemia.[10] The nadir for white blood cell and platelet counts typically occurs 7-14 days after administration.[9]

Table 1: Hematological Toxicity of Cytarabine

Toxicity GradePlatelet CountAbsolute Neutrophil Count (ANC)
Grade 1 < LLN - 75,000/mm³< LLN - 1,500/mm³
Grade 2 < 75,000 - 50,000/mm³< 1,500 - 1,000/mm³
Grade 3 < 50,000 - 25,000/mm³< 1,000 - 500/mm³
Grade 4 < 25,000/mm³< 500/mm³
LLN = Lower Limit of Normal[11]

For this compound, bone marrow suppression is also a common side effect, leading to a decrease in red blood cells, white blood cells, and platelets.[8]

Non-Hematological Toxicity

A range of non-hematological toxicities are associated with Cytarabine, with their incidence and severity often being dose-dependent.[9]

Table 2: Common Non-Hematological Toxicities of Cytarabine

System Organ ClassAdverse EventsIncidence
Gastrointestinal Nausea, Vomiting, Diarrhea, Stomatitis, Mucositis, AnorexiaVery Common (>10%)[10]
Hepatic Elevated liver enzymesCommon (1-10%)[10]
Nervous System Cerebellar toxicity (ataxia, slurred speech), Cerebral toxicity (seizures, dementia) - especially with high doses or intrathecal administrationCan occur, dose-dependent[12]
Ocular Conjunctivitis, Keratitis (with high doses)Common[13]
Dermatologic Rash, AlopeciaCommon[10]
Cardiovascular Pericarditis, Angina PectorisRare[12]
Other Cytarabine Syndrome (fever, myalgia, bone pain, rash, malaise)Can occur[12]

This compound is also reported to cause gastrointestinal disturbances, liver toxicity, and less commonly, neurological side effects.[8]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound and Cytarabine are crucial for reproducible and comparable results. Below are generalized workflows for preclinical and clinical toxicity assessments.

Preclinical Toxicity Assessment Workflow

Preclinical_Toxicity_Workflow cluster_planning Study Design cluster_execution In-life Phase cluster_analysis Post-life Phase A Dose Range Finding C Selection of Animal Model (e.g., Rodent, Non-rodent) A->C B Single & Repeated Dose Toxicity Studies D Drug Administration (Route, Frequency) B->D C->B E Clinical Observations (Daily) D->E F Body Weight & Food Consumption (Weekly) D->F G Hematology & Clinical Chemistry (Pre-dose, Interim, Terminal) D->G H Necropsy & Gross Pathology G->H K Toxicokinetic Analysis G->K I Organ Weight Measurement H->I J Histopathology of Tissues I->J L Data Analysis & Reporting J->L K->L

Caption: Generalized workflow for preclinical toxicity studies.

Clinical Trial Hematological Toxicity Monitoring

Clinical_Toxicity_Monitoring A Patient Enrollment & Baseline Assessment B Complete Blood Count (CBC) with Differential A->B C Monitoring Frequency (e.g., twice weekly during induction) B->C D Toxicity Grading (e.g., CTCAE) B->D E Dose Modification/ Interruption D->E F Supportive Care (e.g., Transfusions, Growth Factors) E->F G Data Collection & Reporting E->G F->B Re-assessment

Caption: Protocol for monitoring hematological toxicity in clinical trials.

Conclusion

This compound, as a prodrug of Cytarabine, presents a similar, yet potentially modified, safety and toxicity profile. The primary toxicity for both is myelosuppression. Non-hematological toxicities are also prevalent and are often dose-dependent. The slower conversion of this compound to Cytarabine may offer a more sustained drug exposure, which could theoretically alter the toxicity profile, though direct comparative clinical data remains scarce. Further head-to-head clinical trials are warranted to definitively delineate the comparative safety and toxicity of these two important antineoplastic agents. This would enable clinicians to make more informed decisions to optimize therapeutic outcomes while minimizing adverse effects for patients with hematological malignancies.

References

Safety Operating Guide

Safe Disposal of Ancitabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ancitabine, a potent antineoplastic agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is metabolized into the antineoplastic agent cytarabine and is used to maintain a more constant antineoplastic action.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal protocols.[2]

Key Disposal Principles

Proper disposal of this compound and its contaminated materials must always comply with applicable regional, national, and local regulations.[2][3] The primary and strongly recommended method of disposal is through an approved hazardous waste disposal plant.[2] Do not flush this compound down the drain or dispose of it in regular trash.[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin, eyes, or clothing and to prevent inhalation.[3]

Required PPE:

  • Gloves: Wear double chemotherapy gloves.[4][5]

  • Eye Protection: Safety goggles with side-shields.[2]

  • Body Protection: An impervious, solid-front protective gown.[2][5]

  • Respiratory Protection: A suitable respirator should be used, especially when handling powders or creating aerosols.[2]

All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood, glove box, or biological safety cabinet (BSC) to minimize exposure risk.[4][5]

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound waste, which includes unused product, contaminated labware, and PPE.

  • Segregation of Waste:

    • This compound waste must be segregated from other laboratory waste streams.[4]

    • Use dedicated, clearly labeled, leak-proof containers for this compound waste. These are often color-coded (e.g., black for RCRA waste or yellow for trace chemotherapy waste) depending on institutional and regional regulations.[4]

  • Preparing for Disposal:

    • Unused Product: For bulk amounts of unused or expired this compound, the original container, tightly sealed, should be placed in the designated hazardous waste container.

    • Contaminated Solids: Items such as gloves, absorbent pads, and disposable labware that are visibly contaminated with this compound should be placed in a plastic bag within the containment hood before being transferred to the designated chemotherapy waste container.[5]

    • Contaminated Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container for chemotherapy waste.[4][5] Do not recap needles.[4] If a syringe contains residual liquid drug, it should be disposed of in a bulk hazardous chemical waste container, not a sharps container.[4]

    • Empty Containers: "Empty" containers (e.g., vials, bottles) that held this compound should still be treated as hazardous waste and placed in the designated chemotherapy waste container, as they may contain residual amounts of the drug.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[3]

    • Personnel involved in the cleanup must wear full PPE as described above.

    • For powder spills, cover with a plastic sheet to minimize dust generation.[3]

    • Carefully take up the spilled material mechanically (e.g., with absorbent pads) and place it in the designated hazardous waste container.[3]

    • Decontaminate the spill area thoroughly with a detergent solution followed by a rinse with water.[4]

  • Waste Collection and Final Disposal:

    • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[4]

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4][5] The waste generator is responsible for ensuring the waste is properly characterized and labeled for the disposal vendor.[3]

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for wastewater) are publicly available. The consistent recommendation is for complete containment and disposal via a licensed hazardous waste facility. Disposal should be in accordance with all applicable environmental regulations.

ParameterGuidelineCitation
Disposal Route Approved hazardous waste disposal plant.[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]
Sewer/Waterway Disposal Prohibited. Do not flush into surface water or sanitary sewer systems.[3]
Waste Classification User-defined based on application; generally managed as hazardous antineoplastic/chemotherapeutic waste.[3][4]

Experimental Protocols

No peer-reviewed experimental protocols for the chemical deactivation or neutralization of this compound for routine laboratory disposal are available. The standard and required practice is to dispose of it as hazardous chemical waste through a licensed contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

Ancitabine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe containment Work Inside a Certified Containment Hood (e.g., BSC) ppe->containment waste_type Identify Waste Type containment->waste_type bulk_solid Bulk/Unused this compound or Grossly Contaminated Solids waste_type->bulk_solid Bulk Solid trace_solid Trace Contaminated Solids (Gloves, Pads, Labware) waste_type->trace_solid Trace Solid sharps Contaminated Sharps (Needles, Syringes) waste_type->sharps Sharps liquid Aqueous Waste Solutions Containing this compound waste_type->liquid Liquid package_bulk Place in Black/Bulk RCRA Waste Container bulk_solid->package_bulk package_trace Place in Yellow/Trace Chemo Waste Container trace_solid->package_trace package_sharps Place in Yellow/Trace Chemo Sharps Container sharps->package_sharps package_liquid Collect in Sealed, Labeled Hazardous Waste Bottle liquid->package_liquid saa Store Sealed Container in Satellite Accumulation Area (SAA) package_bulk->saa package_trace->saa package_sharps->saa package_liquid->saa pickup Arrange for Pickup by EH&S or Licensed Contractor saa->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Ancitabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ancitabine, a compound identified as an antineoplastic agent. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.

This compound hydrochloride is classified as a hazardous substance, and appropriate precautions must be taken to avoid contact with skin, eyes, and clothing.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure. A summary of recommended PPE is provided in the table below.

PPE ComponentSpecificationRationale
Hand Protection Protective gloves. Double-gloving is recommended.To prevent skin contact. Permeability of gloves increases over time, so they should be changed regularly.
Eye and Face Protection Tight-sealing safety goggles or a face shield.To protect eyes from splashes or dust.
Skin and Body Protection Wear protective gloves and protective clothing, such as a lab coat or disposable gown.To prevent contamination of personal clothing and skin.
Respiratory Protection A suitable respirator, especially when a Biological Safety Cabinet is not available.To prevent inhalation of airborne drug particles.

This table summarizes qualitative PPE recommendations based on available safety data sheets. No specific quantitative exposure limits were found in the provided search results.

Standard Operating Procedures for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to disposal.

Ancitabine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal a Don Appropriate PPE b Work in a Ventilated Area (e.g., Fume Hood) a->b Proceed to Handling Area c Avoid Inhalation, Skin, and Eye Contact b->c Begin Work d Do Not Eat, Drink, or Smoke c->d e Evacuate and Secure Area c->e If Spill Occurs h Dispose of Contaminated Materials as Cytotoxic Waste d->h After Handling f Contain Spill with Absorbent Material e->f g Clean and Decontaminate Area f->g g->h i Wash Hands Thoroughly h->i Final Step

This compound Handling and Safety Workflow

Experimental Protocols

Safe Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Biological Safety Cabinet.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2][3]

  • Personal Hygiene: Avoid contact with skin, eyes, or clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is -20°C.[1][2]

Spill Management Protocol: In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Immediate Actions: Evacuate personnel from the immediate spill area.[1]

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined in the table above.[1]

  • Containment: For powder spills, cover with a plastic sheet to minimize spreading.[1] For liquid spills, use absorbent materials to contain the spill.[4]

  • Cleanup: Carefully collect the spilled material and contaminated absorbent materials. Place them in a properly labeled, sealed container for disposal as cytotoxic waste.[1][2][4]

  • Decontamination: Clean the spill area thoroughly. After the initial cleanup, flush the area with water.[1]

Disposal Plan: All materials contaminated with this compound, including gloves, gowns, absorbent materials, and empty containers, must be disposed of as cytotoxic waste.[5] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2] The toilet should be flushed twice after disposing of any body waste from a patient who has received the drug, and the lid should be closed before flushing to prevent splashing.[6] Contaminated laundry should be washed separately, twice, using a hot water cycle.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.